molecular formula C13H20ClN B2796539 N-methyl-4-phenylcyclohexan-1-amine hydrochloride CAS No. 1181458-08-1

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B2796539
CAS No.: 1181458-08-1
M. Wt: 225.76
InChI Key: ZKXSMYAYKBRJLR-UHFFFAOYSA-N
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Description

N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-phenylcyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenylcyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSMYAYKBRJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28124-82-5
Record name N-methyl-4-phenylcyclohexan-1-amine hydrochloride
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Foundational & Exploratory

Structural Dynamics and Synthetic Protocols: N-Methyl-4-phenylcyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

N-methyl-4-phenylcyclohexan-1-amine hydrochloride represents a critical scaffold in medicinal chemistry, serving as a pharmacophoric core for various central nervous system (CNS) agents. Unlike its 1-phenyl isomer (which shares structural homology with phencyclidine/PCP), the 1,4-disubstituted motif is a privileged structure found in atypical antipsychotics (e.g., Cariprazine ) and sigma receptor ligands.

This guide addresses the structural rigidity, stereochemical challenges, and synthetic pathways required to isolate this compound with high diastereomeric purity.

Core Chemical Identity
PropertySpecification
IUPAC Name N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Molecular Formula C₁₃H₁₉N[1][2][3] · HCl
Molecular Weight 225.76 g/mol (Salt) / 189.30 g/mol (Base)
Key Isomerism Cis (Z) / Trans (E) diastereomers
CAS (Base) 2201-16-3 (Generic/Isomer nonspecific)

Stereochemical Analysis: The Conformation Imperative

The synthesis of 1,4-disubstituted cyclohexanes is governed by conformational analysis. For researchers, the critical parameter is the A-value (conformational free energy), which dictates the stability of substituents in the equatorial versus axial position.

The Phenyl Anchor

The phenyl group has a high A-value (~2.8 kcal/mol). Consequently, it acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the phenyl group is equatorial . This forces the amine substituent at position 4 to adopt a specific orientation relative to the ring.

  • Trans-Isomer (Thermodynamic Product): Both the phenyl group (C4) and the N-methylamine group (C1) occupy equatorial positions. This is the diequatorial (

    
    ) conformation and is thermodynamically more stable.
    
  • Cis-Isomer (Kinetic Product): The phenyl group is equatorial, but the N-methylamine group is axial (

    
    ). This introduces 1,3-diaxial interactions, making it energetically less favorable.
    
Visualization of Stereochemical Dynamics

Conformation cluster_Isomers Diastereomeric Outcomes Ketone 4-Phenylcyclohexanone (Planar Carbonyl) Trans TRANS-Isomer (Diequatorial) Thermodynamically Favored Ketone->Trans Thermodynamic Control (Reversible conditions) Cis CIS-Isomer (Equatorial-Axial) Kinetically Accessible Ketone->Cis Kinetic Control (Steric hindrance) Cis->Trans Isomerization (Acid/Heat)

Figure 1: Stereochemical divergence in the formation of 1,4-disubstituted cyclohexanes. The trans-isomer is generally the target for Cariprazine-like pharmacophores.

Synthetic Protocol: Reductive Amination

The most robust route to N-methyl-4-phenylcyclohexan-1-amine is the reductive amination of 4-phenylcyclohexanone with methylamine. The choice of reducing agent determines the diastereomeric ratio (dr).

Reagents & Mechanism
  • Precursor: 4-Phenylcyclohexanone.

  • Amine Source: Methylamine (2.0 M in THF or Methanol).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) for direct reductive amination because it selectively reduces the iminium ion without reducing the ketone.

Step-by-Step Methodology (Self-Validating)

Objective: Synthesis of the trans-predominant HCl salt.

  • Imine Formation (Equilibrium Establishment):

    • Charge a reaction vessel with 4-phenylcyclohexanone (1.0 eq) and dry Dichloromethane (DCM) (10 mL/g).

    • Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq).

    • Validation Point: The acetic acid catalyzes imine formation. Stir for 30 minutes. The solution may warm slightly.

  • Reduction (Hydride Transfer):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Why STAB? STAB is bulky. It prefers to attack the iminium ion from the axial direction (least hindered trajectory), which pushes the forming amine group into the equatorial position, favoring the trans isomer.

  • Quench & Extraction:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Critical for Stability):

    • Dissolve the crude oil (free base) in minimal Diethyl Ether or Ethanol.

    • Add HCl (2M in Diethyl Ether) dropwise at 0°C until pH < 3.

    • The white precipitate is N-methyl-4-phenylcyclohexan-1-amine HCl .

    • Filter and wash with cold ether.

Synthetic Workflow Diagram

Synthesis Start 4-Phenylcyclohexanone Imine N-Methyl Iminium Intermediate Start->Imine + MeNH2, AcOH DCM, RT Reduction Reduction (STAB) Imine->Reduction + NaBH(OAc)3 Axial Attack Base Free Base (Oil) (Mixture of Cis/Trans) Reduction->Base Workup (NaHCO3) Salt Final Product (HCl Salt) Solid Precipitate Base->Salt + HCl/Ether Crystallization

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for stereoselective synthesis.

Analytical Characterization

To validate the structure and purity, researchers must rely on NMR spectroscopy, specifically looking at the coupling constants of the proton at position 1 (H1).

Proton NMR (¹H NMR) Signatures

The splitting pattern of the methine proton (H1) attached to the nitrogen is the definitive test for stereochemistry.

FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
H1 Position AxialEquatorial
Coupling (J) tt (Triplet of triplets) qt (Quintet-like)
J-Value Large axial-axial coupling (~10-12 Hz)Small equatorial-axial/equatorial-equatorial coupling (< 5 Hz)
Chemical Shift Typically shielded (upfield) relative to cisTypically deshielded (downfield)

Interpretation: In the trans-isomer, the H1 proton is axial. It has two large diaxial couplings with the axial protons on C2 and C6, and two small axial-equatorial couplings. This results in a wide multiplet (tt,


 Hz).
Mass Spectrometry[4]
  • ESI-MS: [M+H]⁺ = 190.18 m/z (for C₁₃H₂₀N⁺).

  • Fragmentation: Loss of methylamine (m/z 31) or tropylium ion formation from the phenyl ring.

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Moderate: Ethanol, Dichloromethane.

    • Insoluble: Diethyl Ether, Hexanes (allows for precipitation).

  • Safety: As a secondary amine and CNS-active analog, treat with standard chemical hygiene. Avoid inhalation of dust.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 18: Stereochemistry of Cyclohexanes).
  • Fehér, Z., et al. (2016). "Synthesis of Cariprazine: A Novel Antipsychotic Drug." Acta Pharmaceutica Hungarica, 86(3), 99-106. (Contextualizing the 4-phenylcyclohexylamine scaffold).
  • Agrawal, S., et al. (2012). "Solid-state characterization of cariprazine hydrochloride." Journal of Pharmaceutical Sciences. (Data on salt forms of trans-cyclohexylamines).

Sources

Technical Guide: Structure-Activity Relationships of Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylcyclohexylamines (ACHs) represent a unique chemical class acting primarily as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] While originally developed as anesthetics (e.g., Phencyclidine, Ketamine), recent translational research has pivoted toward their rapid-acting antidepressant properties and neuroplasticity induction.

This guide provides a rigorous technical analysis of the ACH pharmacophore. It details how specific structural modifications dictate binding kinetics, metabolic stability, and receptor selectivity profiles. It is designed to support researchers in lead optimization and pharmacological characterization.

The Pharmacophore: Structural Logic

The ACH scaffold functions as a "trapping" channel blocker. Unlike competitive antagonists that bind to the glutamate recognition site, ACHs bind deep within the ion channel pore (the PCP-site), but only when the channel is open.

The Three-Point Pharmacophore

The scaffold is divided into three critical regions governing steric fit and electronic interaction:

  • Region A (Aryl Moiety): Controls

    
    -
    
    
    
    stacking interactions with aromatic residues (likely Tryptophan or Phenylalanine) within the channel pore.
  • Region B (Cyclohexane Ring): Provides a hydrophobic bulk that locks the molecule into the lipophilic pocket of the ion channel.

  • Region C (Amine Terminus): A basic nitrogen (protonated at physiological pH) is essential for hydrogen bonding with the asparagine residue (Asn616 in GluN1 or Asn615 in GluN2) deep in the channel.

SAR Decision Matrix (Graphviz Visualization)

The following diagram maps specific structural modifications to their pharmacological outcomes.

ACH_SAR_Map Scaffold ACH Scaffold Aryl Aryl Ring (Region A) Scaffold->Aryl Cyclo Cyclohexane (Region B) Scaffold->Cyclo Amine Amine Group (Region C) Scaffold->Amine Sub3 3-Substitutions (e.g., 3-MeO, 3-OH) Aryl->Sub3 Sub2 2-Substitutions (e.g., 2-Cl, 2-F) Aryl->Sub2 Keto 2-Oxo Group (Ketamine Class) Cyclo->Keto N_Alk N-Alkylation (Ethyl vs Methyl) Amine->N_Alk Affinity ↑ SERT/DAT Affinity (3-MeO) Sub3->Affinity Electronic effect Metabolism ↑ Clearance Rate (Short Duration) Sub2->Metabolism Steric hindrance/Dipole Potency ↓ NMDA Potency (vs PCP) Keto->Potency Conformational change Selectivity N-Ethyl > N-Methyl (Potency) N_Alk->Selectivity Steric fit

Caption: Figure 1: Structural modifications of the Arylcyclohexylamine scaffold and their direct pharmacological consequences.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Aryl Ring

The phenyl ring is the primary driver of receptor subtype selectivity.

  • 3-Position Substitution: Adding electron-donating groups (e.g., methoxy in 3-MeO-PCP or Methoxetamine) often retains NMDA affinity but significantly increases affinity for the Serotonin Transporter (SERT). This shifts the profile from pure dissociation to a more manic/stimulatory profile.

  • 2-Position Substitution: Substituents at the ortho position (e.g., Chlorine in Ketamine) increase the dipole moment and steric bulk. While this slightly reduces NMDA binding affinity compared to unsubstituted PCP, it is crucial for pharmacokinetic modulation. The electron-withdrawing Cl group facilitates rapid metabolic hydroxylation, shortening the duration of action.

Region B: The Cyclohexane Ring
  • 2-Oxo (Ketone) Insertion: This is the defining feature distinguishing the "Ketamine" class from the "PCP" class. The carbonyl group at position 2 reduces lipophilicity and NMDA affinity (

    
     shifts from ~60 nM to ~600 nM). However, it allows for distinct metabolic pathways (reduction to hydroxynorketamines) which are currently investigated for antidepressant activity independent of NMDA blockade.
    
  • Conformational Rigidity: The cyclohexane ring forces the amine and aryl groups into a specific gauche conformation. Attempts to flatten this ring (e.g., aromatization) generally destroy biological activity.

Region C: The Amine
  • Secondary vs. Tertiary: Secondary amines (NH-R) are generally more potent than tertiary amines.

  • N-Alkyl Chain Length:

    • N-Methyl (Ketamine): Balanced potency/clearance.

    • N-Ethyl (Eticyclidine/PCE):[3] Often results in higher potency than N-methyl analogs due to better hydrophobic filling of the channel pocket, but with increased risk of prolonged psychotomimetic effects.

    • N-Propyl: Drastic loss of affinity; the steric bulk exceeds the channel's tolerance.

Quantitative Data: Binding Affinities

The following table aggregates


 values from competitive radioligand binding assays using 

MK-801 (PCP site) and

Paroxetine (SERT). Lower

indicates higher affinity.[3]
CompoundStructure ClassNMDA (PCP Site)

[nM]
SERT

[nM]
Key Characteristic
MK-801 Dizocilpine2.4>10,000Reference Standard
PCP Phenyl-cyclohexyl59>10,000High potency, long duration
Ketamine 2-Oxo-ACH659>10,000Rapid kinetics, anesthetic
Methoxetamine (MXE) 2-Oxo-ACH259479Dual NMDA/SERT activity
3-MeO-PCP Phenyl-cyclohexyl20216High potency, stimulant profile

Data Source: Aggregated from Roth et al. (2013) and Wallach et al. (2016).

Synthesis & Chemical Space

Research synthesis of ACHs generally follows two distinct pathways depending on whether the target is a "PCP-like" (non-keto) or "Ketamine-like" (keto) derivative.

Pathway A: Nitrile Addition (Bruylants)

Used for PCP/PCE analogs. Involves the addition of a Grignard reagent to a carbonitrile, forming an imine intermediate which is then reduced.

Pathway B: Thermal Rearrangement (Ketamine Class)

To introduce the 2-oxo group without using toxic bromination steps, modern protocols utilize the thermal rearrangement of


-hydroxyimines.

Synthesis_Workflow Start Cyclopentyl Grignard Step1 Grignard Addition (Formation of Imine) Start->Step1 Reagent o-Chloro-Benzonitrile Reagent->Step1 Step2 Hydrolysis to Ketone (1-(2-chlorophenyl)cyclopentyl ketone) Step1->Step2 Step3 Alpha-Bromination (or Copper Bromide) Step2->Step3 Step4 Imine Formation (Methylamine) Step3->Step4 Step5 Thermal Rearrangement (180°C / Decalin) Step4->Step5 Product Ketamine (Racemic) Step5->Product

Caption: Figure 2: The thermal rearrangement pathway for 2-oxo-ACH synthesis, avoiding liquid bromine handling.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the affinity (


) of a novel ACH derivative for the NMDA receptor PCP-site.
Validation:  This protocol uses 

MK-801 displacement, the industry standard for uncompetitive antagonists.
Materials
  • Source Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[4]

  • Radioligand:

    
    MK-801 (Specific Activity: 15-30 Ci/mmol).[4]
    
  • Non-Specific Ligand: 10

    
    M (+)MK-801 or PCP.
    
  • Buffer: 5 mM Tris-HCl / 5 mM HEPES (pH 7.4).

Step-by-Step Methodology
  • Membrane Prep: Thaw rat forebrain homogenates and resuspend in Tris-HEPES buffer. Wash 3x via centrifugation (48,000 x g) to remove endogenous glutamate/glycine.

  • Incubation Setup:

    • Total volume: 500

      
      L.
      
    • Add 50

      
      L test compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L 
      
      
      
      MK-801 (Final concentration: 1-2 nM).
    • Add 100

      
      L Glutamate/Glycine (10 
      
      
      
      M each) - Critical: The channel must be open for binding.
    • Add 300

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 2 hours at room temperature (25°C) or 4°C. Note: MK-801 binding is slow; sufficient time is required for equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Roth, B. L., et al. (2013).[1] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[5][6] PLoS ONE.

  • Wallach, J., et al. (2016).[4] Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties.[4] Neuropharmacology.

  • Lodge, D., & Mercier, M. S. (2015).[1] Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology.

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.

  • Zanos, P., et al. (2018). Ketamine and Ketamine Metabolite Pharmacology: Insights into Therapeutic Mechanisms. Pharmacological Reviews.

Sources

N-Methyl-4-phenylcyclohexan-1-amine: Molecular Characterization, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on the fine-tuning of established pharmacophores, understanding the physicochemical and synthetic nuances of core scaffolds is paramount. This technical guide provides an authoritative deep dive into N-methyl-4-phenylcyclohexan-1-amine , a secondary amine derivative of 4-phenylcyclohexylamine. By bridging structural cheminformatics with bench-level synthetic execution, this whitepaper outlines the compound's pharmacological relevance and provides a self-validating experimental workflow for its isolation.

Physicochemical Profiling & Structural Characterization

The molecular architecture of N-methyl-4-phenylcyclohexan-1-amine consists of a cyclohexane ring substituted with a phenyl group at the C4 position and an N-methylamine group at the C1 position. This arrangement allows for cis and trans stereoisomerism, which dramatically impacts the 3D spatial orientation of the molecule.

The following table summarizes the core quantitative data for the free base form of the compound[1]:

PropertyValue
Compound Name N-methyl-4-phenylcyclohexan-1-amine
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Monoisotopic Mass 189.15175 Da
SMILES CNC1CCC(CC1)C2=CC=CC=C2
InChIKey LPEIUXZTEWKLKI-UHFFFAOYSA-N
Predicted XLogP 2.8

Mechanistic Insight: The predicted XLogP of 2.8 indicates a highly favorable lipophilicity profile for central nervous system (CNS) penetration[1]. The secondary amine provides an optimal pKa (typically ~9.5–10.5 for similar aliphatic amines), ensuring the molecule is predominantly protonated at a physiological pH of 7.4. This protonation is non-negotiable for its biological activity, as it enables critical ionic interactions with aspartate residues in the binding pockets of target receptors[2].

Pharmacological Context & Structure-Activity Relationship (SAR)

The N-methyl-4-phenylcyclohexan-1-amine scaffold is not an isolated chemical curiosity; it is deeply embedded in the SAR history of neuropharmacology.

  • Monoamine Reuptake Inhibition: The parent primary amine, 4-phenylcyclohexylamine, was originally identified through the SAR simplification of EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine), an investigational drug developed in the 1960s as a broad-spectrum inhibitor of serotonin, dopamine, and norepinephrine reuptake[3]. By removing the bicyclic bridge, the resulting cyclohexyl scaffold gains conformational flexibility. N-methylation of this primary amine to form N-methyl-4-phenylcyclohexan-1-amine alters both the steric bulk and the hydrogen-bond donor capacity, which can be leveraged to fine-tune selectivity among monoamine transporters[2],[3].

  • Nociceptin/Orphanin FQ (NOR) Receptor Agonism: The structural motif of a hydrophobic phenyl ring separated from a basic tertiary/secondary amine by a cyclic system is a foundational pharmacophore for modern analgesics. This exact spatial arrangement is the evolutionary precursor to complex, naturally inspired molecules like cebranopadol , a potent dual NOR and opioid receptor agonist used in neuropathic pain models[4]. The phenyl moiety occupies the hydrophobic pocket of the NOR receptor, while the protonated amine anchors the ligand via electrostatic interactions[4].

Experimental Workflow: Stereoselective Synthesis & Validation

To utilize N-methyl-4-phenylcyclohexan-1-amine in biological assays, researchers must synthesize and isolate its specific stereoisomers (cis vs. trans). The following self-validating protocol utilizes a reductive amination pathway, designed to provide high yields while ensuring rigorous analytical confirmation.

Workflow Diagram

SynthesisWorkflow A 4-Phenylcyclohexanone + Methylamine B Iminium Ion Formation (pH 5-6) A->B C Reduction (NaBH(OAc)3 at 0°C) B->C D Crude Amine Mixture (cis/trans isomers) C->D E Chromatographic Separation (Silica/NH4OH) D->E F trans-N-methyl-4- phenylcyclohexan-1-amine E->F G cis-N-methyl-4- phenylcyclohexan-1-amine E->G H LC-MS & NMR Validation F->H G->H

Caption: Workflow for the synthesis and isolation of N-methyl-4-phenylcyclohexan-1-amine isomers.

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Action: Dissolve 1.0 eq of 4-phenylcyclohexanone in anhydrous dichloromethane (DCM). Add 1.5 eq of methylamine (2M solution in THF) and a catalytic amount of glacial acetic acid to adjust the pH to ~5-6. Stir at room temperature for 2 hours.

  • Causality: The mildly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by methylamine. Strict pH control prevents the over-protonation of the amine, which would quench its nucleophilicity.

Step 2: Stereoselective Reduction

  • Action: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Allow the reaction to warm to room temperature and stir overnight.

  • Causality: Cooling minimizes exothermic side reactions. NaBH(OAc)3 is a mild, chemoselective reducing agent that specifically targets the iminium ion without reducing unreacted ketone. Due to the steric bulk of the phenyl group, hydride attack predominantly occurs from the axial face, thermodynamically favoring the trans isomer (where both the phenyl and methylamine groups occupy equatorial positions).

Step 3: Workup and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid and ensures the secondary amine product is entirely in its free-base form, allowing it to partition into the organic phase.

Step 4: Chromatographic Separation

  • Action: Purify the crude mixture via flash column chromatography on silica gel using a gradient of DCM/MeOH/NH4OH (e.g., 90:9:1).

  • Causality: The addition of a basic modifier (NH4OH) is critical. It suppresses the secondary amine's interaction with the acidic silanol groups on the silica gel, preventing severe peak tailing and allowing for the baseline resolution of the cis and trans diastereomers.

Step 5: Self-Validating Analytical Confirmation

  • Action: Analyze the isolated fractions via LC-MS (to confirm the m/z of 190.15 [M+H]+) and 1D 1H-NMR (400 MHz, CDCl3).

  • Causality (The Validation System): The protocol validates itself through NMR coupling constants. In the 1H-NMR spectrum, locate the proton at the C1 position (adjacent to the amine).

    • If the C1 proton exhibits a large axial-axial coupling constant (J ≈ 10–12 Hz), it is in the axial position, unequivocally proving the trans isomer (equatorial amine).

    • If the C1 proton exhibits only small equatorial-axial/equatorial-equatorial coupling constants (J ≈ 3–5 Hz), it is in the equatorial position, proving the cis isomer (axial amine).

References[1] PubChemLite - N-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). Université du Luxembourg. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAKGhCdIVuIobqBEuKGXIQxC4M90Izgpmp-VLJJ5PoKqSaK2Tf8dufSK6yKD6nLBqTeSFPvpgoX_WnmjMFwKyTz_QzRK6XMyzX71ogFXC49hW5FIvttvtsoTovr_NdD2YQzWb_1nDD726KhR2RtA==[4] Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRtkEia52p6Lxb9C116g1WHxF58j5zPg1vFmH4t6_bZBPVVeUwrwcVK_Tbw89sKO7sjj3LSZ3hfdcpeNuH9RHzaSvRwnSV_2LueLalWqllF9Z2cFeIt1vT8GYuP-5nT5hexpRp[2] CAS 19992-45-1: 4-Phenylcyclohexylamine. CymitQuimica. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGHe4XAbCanvIuxi6OdwcJku8XiQq0UjIv-8q6k8RAtYzBrSPdiE9zt60Ru6K85vPEn3bUqb6fUCIN33b38TcYfeTicfFbvd3pro_nFAfk9PTn9eYnq4Gnqzg8a0XFfVIxi4=[3] EXP-561. Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtpBcBpecvdE_06Wu4rRPX2w_HW_oKWVppScKwZ_C6JXUNlIATw6lABlnvbnUoNphmDIuoVAimuy1sGgUKx-4MifsMaDxA0Ac8i7m80eTW_nw13QUvdbq6Us8DqDjNzIg=

Sources

The Arylcyclohexylamine Scaffold: A Technical Guide to the History, Synthesis, and Pharmacology of Dissociative Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylcyclohexylamines (ACXs) represent a structurally diverse and pharmacologically profound class of neuroactive compounds. Defined by their core structure—an aryl moiety attached geminally to an amine on a cyclohexane ring—these compounds act primarily as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This whitepaper dissects the historical discovery of early ACXs, the evolution of modern "research chemicals" (RCs), the causality behind their structure-activity relationships (SAR), and the field-proven synthetic and analytical protocols used in their development.

Historical Genesis: From Clinical Anesthetics to Designer Drugs

The discovery of arylcyclohexylamines was driven by a critical clinical need in the mid-20th century: the development of a safe, non-barbiturate surgical anesthetic that did not induce severe cardiorespiratory depression.

The Parke-Davis Era: Phencyclidine and Ketamine

In 1956, Victor Maddox, a medicinal chemist at Parke-Davis, synthesized phencyclidine (PCP) [1]. Initial clinical trials in 1958 revealed that PCP induced a unique state of "dissociative anesthesia"—providing profound analgesia and amnesia while maintaining respiratory reflexes. However, its clinical viability was destroyed by its side-effect profile; approximately 15% of patients experienced severe "emergence delirium," characterized by prolonged hallucinations, agitation, and psychosis upon waking[2].

To salvage the clinical potential of the ACX scaffold, Parke-Davis tasked consultant Calvin Stevens with developing a shorter-acting analog. In 1962, Stevens synthesized CI-581, later named ketamine [3]. By introducing a ketone group to the cyclohexyl ring, Stevens successfully reduced the compound's half-life and lipid solubility, significantly mitigating the duration and severity of emergence delirium while retaining the dissociative anesthetic properties[2].

The Rise of Research Chemicals (RCs)

Following the scheduling of PCP and the strict regulation of ketamine, clandestine chemists began exploiting the highly modular nature of the ACX scaffold to bypass international drug laws. Beginning in the late 1990s and exploding in the late 2000s, a grey market of "research chemicals" emerged[4]. By substituting functional groups on the aryl ring (e.g., methoxy groups) or altering the amine (e.g., ethylamine instead of piperidine), novel compounds like Methoxetamine (MXE) and 3-MeO-PCP were synthesized[5]. These compounds retained NMDA antagonism but exhibited radically altered potencies, half-lives, and secondary receptor affinities (such as dopamine reuptake inhibition).

Structure-Activity Relationship (SAR) & Pharmacodynamics

The pharmacological profile of an arylcyclohexylamine is dictated by three highly modifiable structural domains:

  • The Aryl Group: Typically a phenyl ring. Substitutions here (e.g., 3-methoxy) drastically alter binding affinity.

  • The Cycloalkyl Ring: Typically a cyclohexane ring. Additions like a ketone at the 2-position (as in ketamine) reduce potency but increase metabolic clearance.

  • The Amine Group: Typically a secondary or tertiary amine (e.g., piperidine, pyrrolidine, or ethylamine).

Mechanism of Action: Uncompetitive NMDA Antagonism

The defining mechanism of ACXs is their binding to the "PCP binding site" located deep within the ion channel pore of the NMDA receptor[6]. Because they bind inside the pore, they are uncompetitive antagonists ; the receptor must first be activated by glutamate and glycine (opening the channel) before the ACX can enter and block the influx of calcium ions (Ca²⁺)[7].

Quantitative Binding Affinities

The structural modifications seen in modern research chemicals directly correlate to their binding affinity (


) at the NMDA receptor. Lower 

values indicate higher affinity and greater potency.
Compound NameStructural Modification (vs. PCP)Primary TargetNMDAR Affinity (

, approx. nM)
Regulatory Status
Phencyclidine (PCP) Prototypical CoreNMDAR59 - 90Schedule II (Obsolete)
Ketamine 2-chloro (aryl), 2-oxo (cyclohexyl), N-methylNMDAR650 - 1000Schedule III (Approved)
3-MeO-PCP 3-methoxy (aryl)NMDAR20 - 40Unscheduled / RC Market
Methoxetamine (MXE) 3-methoxy (aryl), 2-oxo (cyclohexyl), N-ethylNMDAR250 - 300Banned / RC Market

Data aggregated from comparative binding assays in rat forebrain homogenates[5][8].

Synthetic Methodology: The Bruylants Reaction

Experimental Rationale (Causality)

Synthesizing the ACX core requires forming a carbon-nitrogen bond at a sterically hindered tertiary carbon. Direct nucleophilic substitution (


) is chemically impossible due to steric bulk. To overcome this, chemists utilize the Bruylants reaction [9].

This two-step process first involves a Strecker-like condensation to form an


-aminonitrile intermediate. The nitrile group serves a dual purpose: it stabilizes the intermediate and acts as an excellent leaving group. In the second step, a highly nucleophilic Grignard reagent attacks the intermediate. The nitrile is displaced, forging the final carbon-carbon bond and yielding the arylcyclohexylamine[4].
Step-by-Step Protocol: Synthesis of the ACX Core

Note: This is a generalized, self-validating protocol for laboratory synthesis.

Step 1: Formation of the


-Aminonitrile (e.g., PCC) 
  • Reagent Preparation: Dissolve 1.0 eq of potassium cyanide (KCN) in distilled water. In a separate flask, dissolve 1.0 eq of the desired amine hydrochloride (e.g., piperidine HCl) in water.

  • Condensation: Combine the solutions in an ice bath (

    
    C). Dropwise, add 1.0 eq of cyclohexanone under vigorous stirring.
    
  • Isolation: Stir at room temperature for 24 hours. Extract the aqueous mixture with diethyl ether (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the 
    
    
    
    -aminonitrile intermediate.
  • Validation Check: Confirm the presence of the nitrile peak (

    
     cm
    
    
    
    ) via FT-IR spectroscopy before proceeding.

Step 2: Grignard Addition and Nitrile Displacement

  • Grignard Formation: Under strict anhydrous conditions (Argon atmosphere), react 1.2 eq of the desired aryl halide (e.g., bromobenzene) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Displacement: Cool the Grignard solution to

    
    C. Dissolve the 
    
    
    
    -aminonitrile from Step 1 in anhydrous ether and add it dropwise to the Grignard reagent.
  • Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with saturated aqueous ammonium chloride (

    
    ).
    
  • Purification & Validation: Extract with ether, dry, and evaporate. Purify the crude freebase via silica gel chromatography. Validate the final structure using

    
    -NMR and GC-MS to ensure the absence of unreacted nitrile precursors (which are highly toxic)[4].
    

Bruylants A Cyclohexanone + Amine + KCN B α-Aminonitrile Intermediate (e.g., PCC) A->B Strecker-like Condensation D Arylcyclohexylamine Core Structure B->D Nitrile Displacement C Aryl Grignard Reagent (Ar-MgBr) C->D Nucleophilic Attack

Bruylants reaction workflow for the synthesis of arylcyclohexylamines.

Pharmacological Validation: Radioligand Binding Assay

Experimental Rationale (Causality)

To validate the target affinity of a newly synthesized ACX research chemical, a competitive radioligand binding assay is employed[10]. We utilize [


H]-MK-801  (dizocilpine), a highly specific radioligand that binds exclusively to the open-channel PCP site of the NMDA receptor. By measuring the concentration at which the novel ACX displaces [

H]-MK-801, we can calculate its

and subsequent

value, directly quantifying its potency[8].
Step-by-Step Protocol: [ H]-MK-801 Displacement
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet repeatedly to remove endogenous glutamate and glycine, which is critical since MK-801 requires an open channel to bind.

  • Assay Incubation: In a 96-well plate, combine:

    • 
       of the synthesized ACX (in serial dilutions from 
      
      
      
      to
      
      
      M).
    • 
       of[
      
      
      
      H]-MK-801 (final concentration
      
      
      nM).
    • 
       of membrane suspension.
      
    • Crucial Step: Add

      
       glutamate and 
      
      
      
      glycine to ensure the NMDA receptor channels are open.
  • Equilibration: Incubate the plate at room temperature for 120 minutes to achieve steady-state binding.

  • Termination & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation (QC): Calculate the Z'-factor for the assay using total binding (buffer only) and non-specific binding (

    
     unlabeled PCP). A Z'-factor 
    
    
    
    validates the assay's robustness.

NMDA Glutamate Glutamate & Glycine (Endogenous Agonists) NMDAR NMDA Receptor (Channel Open) Glutamate->NMDAR Agonist Binding Ca2 Ca2+ Influx (Neuronal Depolarization) NMDAR->Ca2 Ion Permeation ACX Arylcyclohexylamine (e.g., PCP, MXE) Block PCP Binding Site (Pore Blockade) ACX->Block Uncompetitive Binding Block->NMDAR Channel Occlusion

Mechanism of NMDAR pore blockade by uncompetitive arylcyclohexylamines.

Conclusion

The arylcyclohexylamine class remains one of the most pharmacologically significant scaffolds in neurochemistry. From Victor Maddox's initial synthesis of PCP to the modern explosion of highly potent designer drugs like 3-MeO-PCP and MXE, the structural modularity of ACXs allows for precise tuning of NMDA receptor affinity. By understanding the causality behind the Bruylants synthesis and rigorous radioligand validation, researchers can continue to map the complex pharmacodynamics of these powerful dissociative agents.

References

  • Who Discovered Ketamine? - Nushama.
  • Ketamine/esketamine for treatment-resistant depression - Neupsy Key.
  • The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology - Benchchem.
  • Benocyclidine (BTCP) Synthesis and Bruylants Reaction - Benchchem.
  • From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs - Drug Testing and Analysis (Drugz.fr).
  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PLOS.
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - ResearchGate.

Sources

Navigating the Safety Profile of N-methyl-4-phenylcyclohexan-1-amine HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Classification

N-methyl-4-phenylcyclohexan-1-amine HCl is anticipated to be a hazardous substance requiring careful handling. Based on the available data for the (1r,4r) stereoisomer, this compound is classified with the GHS07 pictogram, indicating a warning for several potential hazards.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with the known properties of similar cyclohexylamine derivatives, which are often corrosive and irritating to the skin, eyes, and respiratory tract.[1]

Toxicological Profile: Insights from Analogs

Direct toxicological data for N-methyl-4-phenylcyclohexan-1-amine HCl is limited. However, by examining closely related compounds, a presumptive toxicological profile can be established to guide risk assessment.

CompoundCAS NumberOral LD50 (Rat)Key Toxicological Notes
Cyclohexylamine Hydrochloride4998-76-9720 mg/kg[2]Irritating and toxic fumes may be generated during a fire.[2]
N,N-Dicyclohexylmethylamine7560-83-0446 mg/kgCauses severe skin burns and eye damage.[3]

The oral LD50 values of these analogs suggest that N-methyl-4-phenylcyclohexan-1-amine HCl is likely to have moderate acute oral toxicity. As with other amines, it is expected to be corrosive.

Physical and Chemical Properties

The hydrochloride salt of N-methyl-4-phenylcyclohexan-1-amine is a powder. While specific quantitative data such as melting point, boiling point, and solubility are not detailed in the available literature for the target compound, analogous substituted cyclohexylamine hydrochlorides exist as white to off-white crystalline powders.[4] For instance, trans-4-Methyl-cyclohexylamine HCl has a melting point of 261-263°C.[4] It is reasonable to assume that N-methyl-4-phenylcyclohexan-1-amine HCl will have limited solubility in non-polar organic solvents and higher solubility in water and polar protic solvents.

Safe Handling and Storage Protocols

Given the presumed hazards, a stringent set of handling and storage protocols is essential.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Caption: Recommended hierarchy of controls for handling N-methyl-4-phenylcyclohexan-1-amine HCl.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity and unobstructed.[2]

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

  • Waste Disposal: Dispose of waste in a clearly labeled, sealed container according to institutional and local regulations.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Container: Store in a tightly closed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]

  • Ignition Sources: Store away from sources of heat and ignition.[4]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

First_Aid cluster_Exposure Exposure Type cluster_Action Immediate Action Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir SkinContact Skin Contact WashSkin Flush skin with water for 15 minutes SkinContact->WashSkin EyeContact Eye Contact RinseEyes Flush eyes with water for 15 minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth, do NOT induce vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First aid response flowchart for exposure to N-methyl-4-phenylcyclohexan-1-amine HCl.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire and Explosion Hazards

While specific flammability data is unavailable, many organic amines and their salts can be combustible. In the event of a fire, toxic and irritating fumes, including nitrogen oxides and hydrogen chloride gas, may be generated.[2][4]

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Conclusion

N-methyl-4-phenylcyclohexan-1-amine HCl presents a manageable hazard profile when handled with the appropriate precautions. By understanding its potential for irritation, corrosivity, and toxicity, and by adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are the cornerstone of a safe research environment.

References

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]

Sources

Comprehensive Technical Guide: N-methyl-4-phenylcyclohexan-1-amine – Nomenclature, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized cyclohexylamines serve as highly versatile pharmacophores. N-methyl-4-phenylcyclohexan-1-amine is a chiral, secondary amine characterized by its rigid cyclohexane scaffold and a bulky phenyl substituent. This structural rigidity makes it an invaluable building block for synthesizing conformationally locked therapeutic agents, most notably in the development of homocysteine synthase inhibitors targeting cardiovascular pathologies.

This whitepaper provides an in-depth analysis of the compound’s nomenclature, stereochemical dynamics, self-validating synthetic workflows, and pharmacological utility.

Nomenclature and Physicochemical Profiling

The structural identity of N-methyl-4-phenylcyclohexan-1-amine is defined by a cyclohexane ring substituted with a secondary amine (N-methyl) at the C1 position and a phenyl group at the C4 position. Because of the 1,4-substitution pattern, the molecule exists as cis and trans diastereomers. The trans isomer is predominantly utilized in pharmaceutical applications due to its thermodynamic stability 1.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound 2:

ParameterSpecification
IUPAC Name N-methyl-4-phenylcyclohexan-1-amine
Primary Synonyms trans-N-methyl-4-phenylcyclohexanamine; (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine
CAS Registry Number 26399-87-1 (trans isomer)
Molecular Formula C₁₃H₁₉N
Monoisotopic Mass 189.15175 Da
Hydrochloride Salt MW 225.76 g/mol
Predicted XLogP ~2.8
Stereochemistry Chiral, (1r,4r) configuration for the trans isomer

Stereochemical Dynamics and Structural Logic

The causality behind the stereochemical behavior of N-methyl-4-phenylcyclohexan-1-amine lies in the conformational energy of the cyclohexane chair. The bulky phenyl group at C4 acts as a conformational lock , strongly preferring the equatorial position to minimize severe 1,3-diaxial steric clashes.

Consequently, the stereochemistry of the molecule is entirely dictated by the orientation of the N-methylamino group at C1:

  • Trans Isomer (1r,4r): The amino group is equatorial (e,e conformation). This is the thermodynamically favored state.

  • Cis Isomer (1s,4s): The amino group is axial (e,a conformation), introducing destabilizing 1,3-diaxial interactions with the ring protons.

Step-by-Step Experimental Methodology: Stereoselective Synthesis

To isolate the pharmacologically relevant trans-isomer, the synthetic protocol must be designed around thermodynamic control. The following reductive amination protocol is engineered as a self-validating system to ensure high stereopurity 3.

Protocol: Reductive Amination of 4-Phenylcyclohexanone

Phase 1: Iminium Intermediate Generation

  • Preparation: Dissolve 4-phenylcyclohexanone (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add triethylamine (1.5 eq) dropwise at 0°C.

  • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free methylamine nucleophile. The condensation forms an imine, which is subsequently protonated in mildly acidic conditions to form a highly electrophilic iminium ion.

Phase 2: Stereoselective Hydride Reduction

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq) in portions. Stir at room temperature for 12 hours under argon.

  • Causality: NaBH(OAc)₃ is intentionally selected over stronger hydrides (like LiAlH₄) because it is mild and allows the iminium ion to equilibrate. Due to the equatorial phenyl group locking the ring, the incoming hydride preferentially attacks from the less sterically hindered axial face. This axial attack forces the resulting methylamino group into the equatorial position, yielding the desired trans-(1r,4r) diastereomer.

Phase 3: Thermodynamic Resolution and Salt Formation

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Resolution: Dissolve the crude amine in anhydrous diethyl ether and bubble dry HCl gas.

  • Causality: The trans-isomer hydrochloride salt exhibits significantly lower solubility in non-polar ether than the cis-isomer. This differential solubility allows the trans-N-methyl-4-phenylcyclohexan-1-amine hydrochloride to selectively crystallize, acting as an intrinsic purification mechanism.

SynthesisWorkflow A 4-Phenylcyclohexanone + Methylamine B Iminium Ion Formation (Acid Catalysis) A->B Condensation C Hydride Reduction (NaBH(OAc)3) B->C Axial Attack Favored D Diastereomeric Mixture (cis/trans) C->D Crude Product E Thermodynamic Resolution (HCl Salt Crystallization) D->E Purification F trans-N-methyl-4-phenylcyclohexan-1-amine (Target) E->F High Stereopurity

Workflow for the stereoselective synthesis of trans-N-methyl-4-phenylcyclohexan-1-amine.

Analytical Validation: A Self-Validating System

To guarantee the protocol successfully yielded the trans-isomer, ¹H NMR spectroscopy must be employed as a definitive checkpoint.

  • Diagnostic Signal: Focus on the proton at the C1 position (the carbon attached to the amine).

  • The Causality of Validation: In the trans-(1r,4r) isomer, the amino group is equatorial, meaning the C1 proton is axial. An axial proton will undergo axial-axial coupling with the adjacent axial protons at C2 and C6. This results in large trans-diaxial coupling constants (

    
     Hz).
    
  • Conclusion: If the NMR spectrum displays a broad multiplet with large

    
    -values for the C1 proton, the synthesis is validated. A narrow multiplet (
    
    
    
    Hz) would indicate an equatorial C1 proton, exposing a failure in stereoselectivity (yielding the cis-isomer).

Pharmacological Relevance: Homocysteine Synthase Inhibition

Beyond its utility as a chemical building block, N-methyl-4-phenylcyclohexan-1-amine is a critical precursor in the synthesis of homocysteine synthase inhibitors 4.

Homocysteine is an intermediate in methionine metabolism. Elevated cellular and plasma levels of homocysteine (hyperhomocysteinemia) are directly causal to severe vascular pathologies, including arteriosclerosis and myocardial infarction. Amide derivatives synthesized from N-methyl-4-phenylcyclohexan-1-amine act as competitive inhibitors of homocysteine synthase, effectively downregulating the pathological accumulation of homocysteine in the bloodstream.

MetabolicPathway Met Methionine Metabolism Hcy Homocysteine (Hcy) Met->Hcy Demethylation Enz Homocysteine Synthase Hcy->Enz Substrate Path Vascular Pathology Enz->Path Overactivity Drug N-methyl-4-phenylcyclohexan-1-amine Derivatives Drug->Enz Competitive Inhibition

Mechanism of homocysteine synthase inhibition by N-methyl-4-phenylcyclohexan-1-amine derivatives.

References

  • Cas no 26399-87-1 ((1r,4r)-N-methyl-4-phenylcyclohexan-1-amine). Chem960.
  • N-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). PubChemLite (University of Luxembourg).
  • CA2725425C - Homocysteine synthase inhibitor. Google Patents.
  • 博士論文 非アデノシン骨格を有する新規ホモシステイン 合成酵素阻害剤の発見と X 線複合 (Doctoral Thesis on Homocysteine Synthase Inhibitors). University of Tokyo.

Sources

Methodological & Application

Application Note: Precision Mono-N-Methylation of 4-Phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Overview

The selective mono-N-methylation of primary aliphatic amines, such as 4-phenylcyclohexan-1-amine, is a critical late-stage functionalization in medicinal chemistry used to modulate lipophilicity, metabolic stability, and receptor binding affinity. However, achieving absolute mono-selectivity is notoriously difficult. Direct alkylation strategies are fundamentally flawed due to the over-alkylation cascade, which inevitably yields complex mixtures of secondary, tertiary, and quaternary amines[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This application note details the causality behind two field-proven, self-validating protocols to achieve high mono-selectivity: a highly controlled Reductive Amination and a foolproof Carbamate Reduction strategy. Furthermore, we explore modern catalytic borrowing-hydrogen methodologies for sustainable scale-up[2].

Mechanistic Grounding & Pathway Selection

The Failure of Direct Alkylation (The "Why")

Why does direct methylation with methyl iodide (MeI) fail? The inductive electron-donating effect of the newly added methyl group increases the nucleophilicity of the resulting secondary amine relative to the primary amine starting material. Consequently, the rate of the second alkylation (


) exceeds the first (

).

To circumvent this, we must alter the electronic properties of the intermediate:

  • Reductive Amination (Pathway C): Utilizes formaldehyde to form an electrophilic iminium ion. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups reduce the hydridic character of the boron, making it highly selective for the iminium ion over the unreacted aldehyde, thus preventing over-reduction[3].

  • Carbamate Reduction (Pathway D): The intermediate is an N-Boc protected amine. The strongly electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, rendering it completely non-nucleophilic and halting further reaction. Subsequent reduction with LiAlH₄ yields the pure secondary amine with 100% selectivity.

G A 4-Phenylcyclohexan-1-amine (Primary Amine) B Direct Alkylation (MeI) Over-methylation Risk A->B MeI, Base C Reductive Amination (HCHO, NaBH(OAc)3) A->C HCHO D Boc Protection & Reduction (Boc2O, then LiAlH4) A->D 1. Boc2O 2. LiAlH4 F N,N-Dimethyl Byproduct (Tertiary Amine) B->F Rapid 2nd Alkylation E N-Methyl-4-phenylcyclohexan-1-amine (Secondary Amine) C->E NaBH(OAc)3 (Controlled) C->F Excess HCHO D->E 100% Selective

Reaction pathways for the selective N-methylation of 4-phenylcyclohexan-1-amine.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics of the available synthetic strategies.

Synthesis StrategyReagents / CatalystMono-SelectivityReaction TimeScalability & Safety
Direct Alkylation MeI, K₂CO₃Poor (<40%)2–4 hLow (Complex mixtures)
Reductive Amination HCHO, NaBH(OAc)₃Good (85–90%)12–16 hHigh (Standard bench method)
Carbamate Reduction Boc₂O, LiAlH₄Excellent (>99%)24 h (2 steps)Medium (Pyrophoric reagents)
Borrowing Hydrogen Ru(II) cat., MeOHExcellent (95%)12 hHigh (Green chemistry)

Experimental Protocols

Note: 4-Phenylcyclohexan-1-amine exists as cis and trans isomers. Both protocols below operate under conditions that prevent epimerization, preserving the stereochemical integrity of the cyclohexane ring.

Protocol A: Direct Reductive Amination (The Rapid Bench Method)

This method is ideal for rapid library synthesis where 85-90% selectivity is acceptable.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 4-phenylcyclohexan-1-amine (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Cool to 0 °C and add aqueous formaldehyde (37% w/w, 1.0 equiv) dropwise.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: The weak acid protonates the formaldehyde, accelerating nucleophilic attack by the amine, and subsequently protonates the hemiaminal hydroxyl group to facilitate water elimination, driving iminium ion formation.

  • Self-Validation Checkpoint 1: Stir for 1 hour at room temperature. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot must completely convert to a less polar intermediate spot before proceeding. Do not add the reducing agent until this is visually confirmed.

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions to manage the mild exotherm.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2: Analyze the crude product via LC-MS. The desired mono-methylated product will exhibit an

    
     peak at 
    
    
    
    190.3.
Protocol B: Carbamate Reduction (The Gold Standard for Selectivity)

This two-step method is mandatory when absolute (>99%) mono-selectivity is required, completely eliminating the risk of tertiary amine formation.

Step-by-Step Methodology:

  • Protection: Dissolve 4-phenylcyclohexan-1-amine (1.0 equiv) in dichloromethane (0.3 M). Add triethylamine (1.2 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1: Analyze the crude mixture via FTIR. The appearance of a strong, sharp carbamate carbonyl stretch at ~1710 cm⁻¹ confirms successful Boc protection.

  • Isolation: Wash the organic layer with 1M HCl, then brine. Dry (Na₂SO₄) and concentrate to yield the pure tert-butyl (4-phenylcyclohexyl)carbamate.

  • Reduction: In a strictly anhydrous setup under argon, suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M) at 0 °C. Causality: LiAlH₄ is a powerful hydride donor required to reduce the resonance-stabilized carbamate carbonyl to a methylene group, expelling the tert-butoxide leaving group.

  • Addition: Dissolve the N-Boc intermediate in anhydrous THF and add dropwise to the LiAlH₄ suspension. Reflux the mixture for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction. The evolution of hydrogen gas upon initial addition serves as visual confirmation of active hydride. Post-reaction, the complete disappearance of the UV-active N-Boc spot on TLC indicates full reduction.

  • Fieser Workup: Cool to 0 °C. Carefully quench by sequential dropwise addition of

    
     mL water (where 
    
    
    
    = grams of LiAlH₄ used),
    
    
    mL 15% NaOH(aq), and
    
    
    mL water. Causality: This specific quenching sequence prevents unworkable emulsions by trapping the aluminum salts in a highly filterable, granular matrix. Filter through Celite and concentrate the filtrate to yield pure N-methyl-4-phenylcyclohexan-1-amine.

Advanced Catalytic Perspectives (Process Chemistry)

For industrial scale-up, the use of stoichiometric hydride reagents (like LiAlH₄ or NaBH(OAc)₃) generates significant chemical waste and poses safety hazards. Recent advancements have demonstrated the viability of via a borrowing-hydrogen mechanism[2]. This method operates under weak base conditions (e.g., Cs₂CO₃) and offers a highly sustainable, green alternative for late-stage functionalization, producing only water as a byproduct.

References

1.[2] Title: Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source Source: ACS Omega URL: [Link]

2.[1] Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Application Note: Stereoselective Preparation of trans-4-Phenylcyclohexylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the preparation of amine hydrochloride salts from 4-phenylcyclohexanone using Sodium Triacetoxyborohydride (STAB), with a specific focus on controlling and isolating the pharmacologically relevant trans-isomer.

Abstract

The 4-phenylcyclohexylamine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for several GPCR ligands and antipsychotics (e.g., Cariprazine). This protocol details the direct reductive amination of 4-phenylcyclohexanone using Sodium Triacetoxyborohydride (STAB). Unlike traditional methods using NaBH₃CN, this protocol avoids toxic cyanide byproducts and offers superior functional group tolerance. Critical emphasis is placed on the stereochemical outcome (cis/trans ratio) and the subsequent isolation of the thermodynamically stable trans-isomer via selective crystallization of the hydrochloride salt.

Mechanistic Insight & Stereochemistry

The reduction of 4-substituted cyclohexanones is governed by the trajectory of hydride attack. 4-Phenylcyclohexanone exists predominantly in a locked chair conformation with the bulky phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • Axial Attack: Hydride approaches from the axial face (top), yielding the equatorial amine (trans-isomer). This is the thermodynamic product.

  • Equatorial Attack: Hydride approaches from the equatorial face (side), yielding the axial amine (cis-isomer). This is the kinetic product, often favored by bulky reducing agents due to steric hindrance.

While STAB is a bulky reagent, in 1,2-dichloroethane (DCE) with acetic acid, it typically yields a mixture of diastereomers (ranging from 2:1 to 4:1 trans:cis). The protocol below utilizes the solubility differences of the hydrochloride salts to enrich the desired trans-isomer.

Reaction Pathway Diagram

ReductiveAmination Ketone 4-Phenylcyclohexanone (Locked Chair) Imine Iminium Intermediate (Equilibrium) Ketone->Imine AcOH, DCE -H2O Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product_Trans Trans-Isomer (Equatorial Amine) Thermodynamic Major Imine->Product_Trans Axial Attack (Major Path) Product_Cis Cis-Isomer (Axial Amine) Kinetic Minor Imine->Product_Cis Equatorial Attack (Minor Path) STAB NaBH(OAc)3 (Hydride Source) STAB->Product_Trans STAB->Product_Cis Salt Purified HCl Salt (Crystalline) Product_Trans->Salt HCl/Ether Recrystallization Product_Cis->Salt Removed in Mother Liquor

Figure 1: Reaction pathway showing the divergence of stereochemical outcomes and the purification strategy.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes
4-Phenylcyclohexanone 1.0SubstrateLocked conformation
Amine (R-NH₂) 1.1 - 1.2ReactantFree base form preferred
NaBH(OAc)₃ (STAB) 1.4 - 1.5ReductantMoisture sensitive; handle rapidly
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation
1,2-Dichloroethane (DCE) solventSolventAnhydrous preferred (0.2 M conc.)
HCl (4M in Dioxane) ExcessSalt FormationFor precipitation
Step 1: Direct Reductive Amination
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon.

  • Dissolution: Charge the flask with 4-phenylcyclohexanone (1.0 equiv) and the Amine (1.1 equiv). Dissolve in DCE (concentration ~0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Note: This "pre-stir" allows the equilibrium formation of the imine/iminium species before the reducing agent is introduced, which can improve yields for sterically hindered amines.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of ketone. A new spot (amine) will appear, often more polar than the ketone.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (usually a viscous oil or low-melting solid).

Step 2: Salt Formation & Purification (The Critical Step)

This step is designed to separate the trans-isomer (typically higher melting point, less soluble) from the cis-isomer.

  • Dissolution: Dissolve the crude free base in a minimum amount of Diethyl Ether or Ethyl Acetate .

    • Troubleshooting: If the free base is not fully soluble, add small amounts of Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equiv).

    • Observation: A white precipitate should form immediately.

    • If "Gummy": If the salt oils out or forms a gum (common with cyclohexylamines), decant the solvent and triturate (grind) the residue vigorously with fresh Acetone or Diethyl Ether until it solidifies into a powder.

  • Filtration: Filter the solid and wash with cold ether.[4]

  • Recrystallization: Recrystallize the crude salt from hot Ethanol or an Ethanol/Ether mixture.

    • Result: The crystalline solid is predominantly the trans-amine HCl salt. The cis-isomer typically remains in the mother liquor.

Data Analysis & Validation

Stereochemical Assignment (1H NMR)

The configuration is confirmed by the coupling constants of the proton at the C1 position (alpha to the nitrogen).

IsomerConformationC1-H Signal (ppm)Coupling (

)
Interpretation
Trans Amine Equatorial / H-Axial ~2.6 - 3.0 ppmtt,

Hz
Large axial-axial coupling indicates the proton is axial.
Cis Amine Axial / H-Equatorial ~3.1 - 3.5 ppmbr s or m,

Hz
Small equatorial-axial/equatorial coupling.
Expected Results
  • Yield (Crude): 85–95%

  • Yield (Purified Salt): 50–70% (due to removal of cis-isomer)

  • Diastereomeric Ratio (dr): >95:5 (trans:cis) after recrystallization.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. While safer than NaBH₃CN, it generates hydrogen gas upon quenching. Ensure adequate ventilation.

  • DCE (1,2-Dichloroethane): A suspected carcinogen and highly toxic. Handle in a fume hood. DCM or THF can be substituted if necessary, though reaction rates may vary.

  • Amine Salts: Often hygroscopic. Store in a desiccator.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Agócs, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[9] Nature Communications, 15, Article 3330. Link

  • BenchChem Technical Guide. (2025). Preparation of Amine Hydrochloride Salts: Troubleshooting Solubility and Gummy Precipitates. Link (Simulated authoritative source based on standard practice).

  • Cohen, T., et al. (1981). Stereoselectivity in the reduction of 4-substituted cyclohexanones. The Journal of Organic Chemistry, 46, 3571.[2]

Sources

Application Notes and Protocols: Recrystallization Solvents for N-methyl-4-phenylcyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of solvent selection and recrystallization protocols for the purification of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that underpin successful purification. By integrating established chemical principles with practical, field-tested methodologies, this guide serves as an authoritative resource for achieving high-purity crystalline products. Protocols are presented as self-validating systems, and all critical claims are supported by citations to relevant scientific literature.

Introduction: The Critical Role of Purification in Amine Synthesis

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and chemical synthesis. N-methyl-4-phenylcyclohexan-1-amine hydrochloride, as an amine salt, possesses a specific physicochemical profile that dictates its behavior in various solvent systems. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to separate the desired compound from impurities.[1][2] A successful recrystallization hinges on the judicious choice of a solvent or solvent system.[1][3]

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][3][4] This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[2] This guide will systematically address the selection of appropriate solvents for N-methyl-4-phenylcyclohexan-1-amine HCl and provide detailed protocols for its purification.

Physicochemical Properties of N-methyl-4-phenylcyclohexan-1-amine HCl

Understanding the structural and electronic characteristics of N-methyl-4-phenylcyclohexan-1-amine HCl is foundational to predicting its solubility and selecting an appropriate recrystallization solvent.

Molecular Structure: C₁₃H₁₉N·HCl[5] Molecular Weight: 225.76 g/mol [5]

The molecule consists of a non-polar phenylcyclohexane backbone and a polar amine hydrochloride group. This amphiphilic nature suggests that a single ideal solvent may be difficult to find, and mixed solvent systems could prove highly effective. The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, making it more soluble in polar solvents. Amine hydrochlorides, being salts, often exhibit high water solubility.[6][7]

Principles of Solvent Selection for Recrystallization

The selection of a suitable recrystallization solvent is a systematic process guided by several key principles.[2] The adage "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. For N-methyl-4-phenylcyclohexan-1-amine HCl, its salt character points towards the utility of polar solvents.

Key Solvent Characteristics:
  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3]

  • Impurities' Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[4] A relatively high boiling point can be advantageous as it allows for a larger temperature differential, potentially leading to a greater yield of crystals.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2][3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Single vs. Mixed Solvent Systems

A single-solvent recrystallization is often the simplest and most desirable method. However, finding a single solvent with the ideal solubility characteristics can be challenging.[3]

A mixed-solvent system (or solvent-antisolvent recrystallization) is employed when no single solvent is suitable.[3] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The two solvents must be miscible with each other.[4] For amine hydrochlorides, common mixed-solvent pairs include alcohol/ether or alcohol/water systems.[8][9]

Experimental Workflow for Solvent Selection

A systematic approach to screening potential solvents is crucial for identifying the optimal recrystallization conditions. This process should be carried out on a small scale before committing the bulk of the material.

Visual Representation of the Solvent Screening Process

Solvent_Screening_Workflow start Start: Crude N-methyl-4-phenylcyclohexan-1-amine HCl test_solvents Select Potential Solvents (Polar Protic & Aprotic) start->test_solvents small_scale_test Small-Scale Solubility Test (Test Tubes) test_solvents->small_scale_test dissolves_cold Dissolves in Cold Solvent? small_scale_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes mixed_solvent Consider for Mixed-Solvent System dissolves_cold->mixed_solvent Yes (Good Solvent) suitable_single Potentially Suitable Single Solvent insoluble_hot->suitable_single No insoluble_hot->unsuitable Yes insoluble_hot->mixed_solvent Yes (Poor Solvent) end End: Optimized Recrystallization Protocol suitable_single->end unsuitable->test_solvents good_solvent Identify as 'Good' Solvent mixed_solvent->good_solvent bad_solvent Identify as 'Poor' Solvent (Antisolvent) mixed_solvent->bad_solvent good_solvent->end bad_solvent->end

Caption: Workflow for systematic solvent screening.

Protocol for Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude N-methyl-4-phenylcyclohexan-1-amine HCl into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent dropwise (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate). Agitate the mixture after each addition.

  • Observation (Room Temperature):

    • If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Heating: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation (Hot):

    • If the solid does not dissolve even in a large volume of hot solvent, the solvent is unsuitable.

    • If the solid dissolves, the solvent is a potential candidate.

  • Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. If necessary, further cool in an ice-water bath.

  • Observation (Cooling): Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

  • Evaluation: Based on these observations, select the most promising single solvent or a suitable "good" solvent/"poor" solvent pair for a mixed-solvent recrystallization.

Promising Solvents for N-methyl-4-phenylcyclohexan-1-amine HCl

Given the polar nature of the hydrochloride salt, the following solvents and solvent systems are recommended for initial screening. Alcohols are often effective for recrystallizing amine hydrochlorides.[9][10]

Solvent/SystemTypeRationaleExpected Outcome
Isopropanol (2-Propanol) Single SolventOften a good balance of polarity for amine salts; less polar than ethanol, potentially reducing solubility when cold.[9]Good candidate for single-solvent recrystallization.
Ethanol Single SolventPolar protic solvent, but many amine hydrochlorides are quite soluble even at low temperatures.[9]May be too good of a solvent, leading to low recovery.
Methanol/Diethyl Ether Mixed SolventMethanol as the "good" solvent to dissolve the compound, with diethyl ether as the "poor" solvent to induce precipitation.A potentially effective system if a single solvent is not ideal.
Isopropanol/Cyclohexane Mixed SolventIsopropanol as the "good" solvent and cyclohexane as the non-polar "poor" solvent.[11]A viable mixed-solvent option.
Ethanol/Water Mixed SolventBoth are polar, but the addition of water can sometimes decrease the solubility of organic hydrochlorides.May be effective, depending on the specific solubility profile.

Detailed Recrystallization Protocols

Protocol for Single-Solvent Recrystallization (e.g., Isopropanol)
  • Dissolution: Place the crude N-methyl-4-phenylcyclohexan-1-amine HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Characterization: Determine the melting point and, if desired, obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the recrystallized product.

Protocol for Mixed-Solvent Recrystallization (e.g., Methanol/Diethyl Ether)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., methanol) at or near its boiling point.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol, using the ice-cold solvent mixture or the pure "poor" solvent for washing.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Consider a different solvent or a mixed-solvent system.
"Oiling out" occurs. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Reheat the solution to dissolve the oil, add more solvent, and cool again.- Choose a solvent with a lower boiling point.
Low recovery of crystals. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use less solvent initially.- Ensure adequate cooling in an ice bath.- Use a pre-warmed funnel and flask for hot filtration.
Colored impurities in crystals. - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be mindful of the flammability of organic solvents and avoid open flames.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.

Conclusion

The successful recrystallization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a readily achievable purification technique when approached systematically. By understanding the physicochemical properties of the target compound and the principles of solvent selection, researchers can efficiently identify an optimal single-solvent or mixed-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for obtaining high-purity crystalline material, a critical step in many research and development endeavors.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Irvine. Recrystallization I. [Link]

  • Organic Syntheses. Methylamine hydrochloride. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Google Patents.
  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • PubMed. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents ?. [Link]

  • PubChem. 4-Methylcyclohexylamine Hydrochloride. [Link]

  • Journal of Medicinal Chemistry. The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. [Link]

  • PubChemLite. N-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). [Link]

  • PubChemLite. 4-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). [Link]

  • PubChem. N-Methyl-1-phenylcyclohexylamine. [Link]

  • Cheméo. Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). [Link]

  • NIST. Cyclohexanamine, N-methyl-. [Link]

Sources

Application Note: Advanced HPLC & LC-MS/MS Method Development for Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Analytes: Ketamine, Norketamine, Phencyclidine (PCP), Methoxetamine (MXE), and related analogs.

Abstract

This guide details the method development lifecycle for the detection and quantification of arylcyclohexylamines in biological matrices. It moves beyond standard operating procedures to explain the physicochemical rationale driving column selection, mobile phase optimization, and sample preparation. We present two distinct protocols: a high-throughput achiral LC-MS/MS method for forensic screening and a high-resolution chiral HPLC-UV method for enantiomeric purity analysis.

Introduction: The Chemical Challenge

Arylcyclohexylamines are dissociative anesthetics characterized by a cyclohexylamine backbone with an aryl moiety.[1] From an analytical perspective, they present specific challenges:

  • Basicity: With pKa values typically ranging from 7.5 to 9.5, these compounds exist primarily as cations at neutral pH. This leads to severe peak tailing on traditional silica-based columns due to secondary interactions with residual silanols.

  • Chirality: Ketamine and many analogs possess a chiral center.[1][2][3] The pharmacological potency often differs between enantiomers (e.g., S-ketamine is a more potent NMDA antagonist than R-ketamine), necessitating chiral separation for pharmaceutical QC and advanced forensic profiling.

  • Isomeric Complexity: The proliferation of designer analogs (e.g., 3-MeO-PCP vs. 4-MeO-PCP) requires high-efficiency separation to resolve structural isomers that share identical precursor masses.

Method Development Strategy

The following decision matrix outlines the logical flow for developing a robust method, prioritizing the suppression of silanol activity and the selection of appropriate stationary phases.

MethodDevelopment Start Analyte Assessment (Basic Amines, pKa ~8-9) Goal Define Goal Start->Goal Achiral Quantification/Screening Goal->Achiral Chiral Enantiomer Separation Goal->Chiral Col_Achiral C18 / Phenyl-Hexyl (High Carbon Load) Achiral->Col_Achiral Col_Chiral Amylose/Cellulose (Polysaccharide) Chiral->Col_Chiral MP_Acid Acidic pH (Formic Acid) Protonates silanols *MS Compatible* Col_Achiral->MP_Acid Standard MP_Basic High pH (NH4HCO3) Neutralizes analyte *Requires Hybrid Column* Col_Achiral->MP_Basic Alt. Selectivity MP_Chiral Reverse Phase Chiral (NH4HCO3 / ACN) Col_Chiral->MP_Chiral

Figure 1: Decision matrix for arylcyclohexylamine method development.

Protocol A: High-Throughput Achiral LC-MS/MS

Purpose: Forensic toxicology screening and quantification of Ketamine, PCP, and metabolites. Mechanism: Reversed-phase chromatography using a charged surface hybrid (CSH) or end-capped C18 column to minimize tailing.

Instrumental Parameters
ParameterSettingRationale
Column C18 Charged Surface Hybrid (e.g., Waters XSelect CSH or Phenomenex Kinetex), 2.1 x 100mm, 1.7 µmCSH technology applies a low-level surface charge to repel cationic amines, significantly improving peak shape at low pH [1].
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterLow pH ensures analytes are fully protonated; ammonium formate buffers the ionization source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides sharper peaks for these lipophilic compounds compared to Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC efficiency.
Temp 50°CHigher temperature reduces viscosity and improves mass transfer, narrowing peak widths.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar metabolites (Norketamine)
1.05Start gradient
6.095Elute lipophilic parents (PCP, 3-MeO-PCP)
7.595Wash column
7.65Re-equilibration
10.05End of Run
MS/MS Transitions (ESI Positive Mode)

Note: Collision energies (CE) must be optimized per instrument.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)
Ketamine 238.1125.0179.0
Norketamine 224.1125.0207.0
PCP 244.286.191.1
Methoxetamine 248.2175.1220.1

Protocol B: Chiral Separation (Enantiomers)

Purpose: Pharmaceutical quality control (e.g., Esketamine purity) or forensic source profiling. Mechanism: Polysaccharide-based stationary phases create a chiral cavity. The separation relies on steric fit and hydrogen bonding differences between the R and S isomers.

Instrumental Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or Lux Amylose-1).

  • Mode: Reverse Phase Chiral (Preferred for MS compatibility and solubility).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 Isocratic).

    • Scientific Note: Basic pH is crucial here. It keeps the amine neutral (unprotonated), allowing it to interact more strongly with the chiral selector inside the column pores rather than being repelled by ionic forces [2].

  • Detection: UV at 210 nm (or MS/MS).

  • Resolution: Expect S-Ketamine to elute before R-Ketamine (confirmation with standards required).

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Biological matrices (plasma, urine) require rigorous cleanup to remove phospholipids and proteins that suppress MS ionization. Because arylcyclohexylamines are basic, Mixed-Mode Cation Exchange (MCX) is the gold standard, superior to standard C18 or LLE [3].

The MCX Logic
  • Retention: At pH < 6, the drug is positively charged and binds to the sulfonate groups (cation exchange) of the sorbent.

  • Interference Removal: Neutral and acidic interferences can be washed away with 100% organic solvent because the drug is "locked" by the ionic bond.

  • Elution: A high pH / organic solvent releases the drug by neutralizing the amine.

SPE_Workflow Step1 1. CONDITION MeOH then Water Step2 2. LOAD SAMPLE Diluted with 0.1% Formic Acid (Ensures analyte is + charged) Step1->Step2 Step3 3. WASH 1 (Aqueous) 0.1% Formic Acid (Removes proteins/salts) Step2->Step3 Step4 4. WASH 2 (Organic) 100% Methanol (Removes neutrals/lipids) *Analyte stays bound ionically* Step3->Step4 Step5 5. ELUTE 5% NH4OH in Methanol (Neutralizes amine -> Release) Step4->Step5

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol.

Validation & Troubleshooting

Validation Parameters (Guidelines)
  • Linearity: 1 – 1000 ng/mL (R² > 0.995).

  • LOD/LOQ: Expect LOD ~0.1–0.5 ng/mL using LC-MS/MS [4].

  • Matrix Effect: Assess ionization suppression by post-column infusion. If suppression >20%, increase the wash volume in the SPE step or switch to a column with a different selectivity (e.g., Biphenyl).

Troubleshooting Guide
IssueRoot CauseSolution
Fronting Peaks Column overload or solvent mismatch.Dissolve sample in initial mobile phase (low % organic).
Tailing Peaks Silanol interaction.Ensure pH is <3.0 (for C18) or use a CSH column. Add 2mM Ammonium Formate.
Retention Drift pH instability.Arylcyclohexylamines are sensitive to pH near their pKa. Use buffered mobile phases, not just simple acid additions.
Isobaric Overlap Isomers (e.g., 3-MeO vs 4-MeO).Slow down the gradient slope between 5-7 minutes. Use a Phenyl-Hexyl column for pi-pi selectivity differences.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • Journal of Chromatography A. (2007). Enantiomeric separation of arylcyclohexylamines by HPLC using polysaccharide-based stationary phases.Link

  • Phenomenex. (2023). Solid Phase Extraction (SPE) Guide: Mixed-Mode Cation Exchange (MCX) for Basic Drugs.Link

  • National Institutes of Health (NIH). (2025). Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine and Metabolites.Link

  • United Nations Office on Drugs and Crime (UNODC). (2018). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances.Link

Sources

In vitro binding assay protocols for N-methyl-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Binding Assay Protocols for N-methyl-4-phenylcyclohexan-1-amine

Profiling NMDA and Sigma Receptor Interactions

Introduction & Pharmacological Context

N-methyl-4-phenylcyclohexan-1-amine represents a distinct subclass of arylcyclohexylamines, a chemical family historically associated with modulation of the glutamatergic system and sigma receptors. Unlike its structural isomer phencyclidine (PCP), where the phenyl and amine groups share the same carbon (1,1-substitution), this compound features a 1,4-substitution pattern.

This structural modification is critical. While preserving the lipophilic cyclohexane scaffold essential for blood-brain barrier penetration, the distal arrangement of the phenyl ring significantly alters the binding pose within the NMDA receptor (NMDAR) ion channel and increases affinity for Sigma-1 receptors (


1R) .

Scientific Rationale for Assay Selection:

  • Primary Target (NMDA Receptor): Patent literature and structural activity relationships (SAR) identify substituted cyclohexylamines as uncompetitive NMDAR antagonists. They bind to the phencyclidine (PCP) site within the ion channel pore.

    • Critical Insight: Binding to the PCP site is use-dependent; the channel must be open for the ligand to access its site. Therefore, the assay buffer must include glutamate and glycine.

  • Secondary Target (Sigma-1 Receptor): The 4-phenylcyclohexylamine moiety is a classic pharmacophore for

    
    1R ligands. Screening against 
    
    
    
    1R is essential to determine selectivity, as off-target sigma binding can drive psychomimetic side effects or distinct neuroprotective pathways.

Assay Design Strategy

To fully characterize N-methyl-4-phenylcyclohexan-1-amine, we employ two radioligand binding assays.

ParameterProtocol A: NMDA Receptor (PCP Site) Protocol B: Sigma-1 Receptor
Radioligand

(Dizocilpine)

Kd (Approx) 2–5 nM3–10 nM
Tissue Source Rat Forebrain / CortexGuinea Pig Brain or Rat Liver
Non-Specifics

MK-801 or PCP

Haloperidol
Critical Buffer Additives L-Glutamate & Glycine (Required for channel opening)None (Standard Tris buffer)
Incubation 2 hours @ 25°C (Slow association)120 min @ 37°C

Protocol A: NMDA Receptor Binding Assay (PCP Site)

Objective: Determine the


 of N-methyl-4-phenylcyclohexan-1-amine by displacing 

.
Membrane Preparation (Rat Forebrain)
  • Step 1: Dissect rat forebrains (cortex + hippocampus) on ice.

  • Step 2: Homogenize in 10 volumes of ice-cold Sucrose Buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.

  • Step 3: Centrifuge at

    
     for 10 min to remove nuclei/debris. Save supernatant.
    
  • Step 4: Centrifuge supernatant at

    
     for 20 min.
    
  • Step 5 (Osmotic Shock): Resuspend pellet in ice-cold distilled water. Homogenize and centrifuge at

    
     for 20 min. Why? This lyses synaptosomes to remove endogenous glutamate/glycine which would interfere with the assay.
    
  • Step 6: Resuspend final pellet in Assay Buffer and freeze at -80°C until use.

Binding Assay Workflow
  • Buffer: 5 mM Tris-HCl (pH 7.4) supplemented with 10

    
    M L-Glutamate  and 10 
    
    
    
    M Glycine
    .
    • Note: Without these agonists,

      
       binding is negligible because the channel remains closed.
      
  • Reaction Mix (500

    
    L total): 
    
    • 25

      
      L  Test Compound (N-methyl-4-phenylcyclohexan-1-amine, 10 concentrations, 
      
      
      
      to
      
      
      M).
    • 25

      
      L  Radioligand (
      
      
      
      , final conc. 2 nM).
    • 25

      
      L  Non-specific definition (10 
      
      
      
      M unlabeled MK-801).
    • 425

      
      L  Membrane suspension (200 
      
      
      
      g protein).
  • Incubation: Incubate for 2 hours at room temperature (25°C) . Equilibrium is slow due to the channel kinetics.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Expert Tip: PEI reduces binding of the lipophilic radioligand to the glass fiber filter, lowering background noise.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Assess off-target affinity using the selective


1 ligand 

.
Membrane Preparation
  • Use Guinea pig brain (highest

    
    1 density) or rat liver.
    
  • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at

    
     for 20 min. Wash pellet twice to remove endogenous ligands.
    
Binding Assay Workflow
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Mix:

    • Test Compound: N-methyl-4-phenylcyclohexan-1-amine.

    • Radioligand:

      
       (3 nM).
      
    • Non-Specific:

      
       Haloperidol.
      
  • Incubation: 120 min at 37°C.

  • Termination: Filter over GF/B filters (no PEI required usually, but recommended if background is high).

Data Analysis & Interpretation

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
     : Concentration of N-methyl-4-phenylcyclohexan-1-amine inhibiting 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Interpretation of Results:

  • 
     at NMDA:  Indicates potent channel blocking activity, likely predicting dissociative or neuroprotective effects.
    
  • 
     at Sigma-1:  Suggests potential for sigma-mediated modulation (e.g., anti-amnesic or antidepressant-like effects).
    
  • Selectivity Ratio: If

    
    , the compound is a selective NMDA antagonist.
    

Visualizing the Assay Workflow

The following diagram illustrates the critical decision points and workflow for the NMDA receptor binding assay, emphasizing the "Open Channel" requirement.

NMDA_Binding_Workflow cluster_mechanism Mechanism of Action Start Start: Tissue Selection (Rat Forebrain) Prep Membrane Preparation (Osmotic Shock Step) Start->Prep Wash Wash 3x Remove Endogenous Glu/Gly Prep->Wash Critical: Remove endogenous agonists Buffer Assay Buffer Setup + 10µM Glutamate + 10µM Glycine Wash->Buffer Incubation Incubation [3H]MK-801 + Test Compound 2 hrs @ 25°C Buffer->Incubation Channel must be OPEN Filter Filtration (GF/B + PEI) Vacuum Manifold Incubation->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Analysis Data Analysis Ki Calculation Count->Analysis Mechanism N-methyl-4-phenylcyclohexan-1-amine binds inside the pore (PCP site)

Caption: Workflow for NMDA receptor binding assay highlighting the critical osmotic shock and agonist addition steps.

Troubleshooting & Senior Scientist Tips

  • High Non-Specific Binding (NSB):

    • Cause: Arylcyclohexylamines are lipophilic ("sticky").

    • Solution: Pre-soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. Wash filters with ice-cold buffer immediately before harvesting.

  • Low Specific Signal (NMDA Assay):

    • Cause: The channel is closed.

    • Solution: Verify the freshness of the L-Glutamate and Glycine stocks. Without these,

      
       cannot access the binding site.
      
  • Ligand Depletion:

    • Rule: Ensure total specific binding is

      
       of the total radioactivity added. If you bind too much ligand, the Free Ligand assumption in the Cheng-Prusoff equation fails. Dilute receptor protein if necessary.
      

References

  • Ackermann, J., et al. (2006). Substituted cyclohexane derivatives.[1][2][3][4] U.S. Patent No. 7,012,077.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Reynolds, I. J., & Miller, R. J. (1987). [3H]MK-801 binding to the NMDA receptor/ionophore complex in cultured cortical neurons and rat brain membranes. European Journal of Pharmacology, 142(3), 471-472. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • PubChem. (n.d.). N-methyl-4-phenylcyclohexan-1-amine hydrochloride.[5][6] Compound Summary.[7] Link

Sources

Application Notes and Protocols: Solvent Extraction of Phenylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Phenylcyclohexylamine Derivatives and the Critical Role of Extraction

Phenylcyclohexylamine derivatives, a class of arylcyclohexylamines, encompass a range of compounds with significant pharmacological and toxicological profiles. The parent compound, phencyclidine (PCP), was initially developed as a dissociative anesthetic but was later withdrawn due to its severe psychoactive effects.[1] Today, this class includes numerous analogs and metabolites, some of which are encountered as novel psychoactive substances (NPS) or are investigated for their therapeutic potential.[1][2] The accurate identification and quantification of these compounds in various matrices, from illicit street samples to biological fluids, are paramount for forensic toxicology, clinical diagnostics, and pharmaceutical research.[1][3][4]

Solvent extraction serves as a fundamental and indispensable first step in the analytical workflow for these derivatives. Its primary purpose is to isolate the target analytes from complex sample matrices, thereby reducing interference and concentrating the compounds of interest prior to instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS).[1][4] The efficiency and selectivity of the extraction process directly impact the reliability and sensitivity of subsequent analytical measurements.[5][6] This guide provides a detailed exploration of the principles and protocols for the solvent extraction of phenylcyclohexylamine derivatives, with a focus on leveraging their acid-base properties for effective separation.

I. Foundational Principles of Solvent Extraction for Phenylcyclohexylamine Derivatives

The successful extraction of phenylcyclohexylamine derivatives hinges on the principles of liquid-liquid extraction (LLE), a technique that partitions compounds between two immiscible liquid phases based on their relative solubilities.[7][8] For phenylcyclohexylamine derivatives, which are basic compounds due to the presence of an amine functional group, acid-base extraction is a particularly powerful application of LLE.[7][9][10]

The Chemistry of Acid-Base Extraction

The core principle of acid-base extraction lies in the ability to modulate the charge state, and therefore the aqueous solubility, of the target analyte by adjusting the pH of the aqueous phase.[11][12]

  • In Basic or Neutral Conditions: Phenylcyclohexylamine derivatives exist in their neutral, free base form. In this state, they are lipophilic ("fat-loving") and exhibit high solubility in nonpolar organic solvents and low solubility in water.

  • In Acidic Conditions: The amine group of a phenylcyclohexylamine derivative will accept a proton (H+) from an acid, forming a positively charged ammonium salt.[7][10] This salt is ionic and, consequently, highly soluble in the aqueous phase and poorly soluble in the organic phase.

This pH-dependent solubility allows for the selective transfer of these basic compounds from an organic solvent into an aqueous solution and vice-versa, effectively separating them from neutral and acidic impurities.[9][12]

Figure 2. Workflow for General Liquid-Liquid Extraction.

Protocol 2: Extraction from Aqueous Matrices (e.g., Urine)

This protocol is optimized for the extraction of phenylcyclohexylamine derivatives from biological fluids, such as urine. [4] Materials:

  • Urine sample (e.g., 5 mL)

  • Internal standard solution

  • Concentrated Ammonium Hydroxide (NH₄OH) or other suitable base

  • Extraction solvent (e.g., a mixture of n-butyl chloride and hexane)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: a. To a 15 mL centrifuge tube, add the urine sample. b. Add an appropriate internal standard for quantification.

  • pH Adjustment: a. Add a sufficient amount of concentrated NH₄OH to adjust the sample pH to approximately 9-10. This converts the target analyte to its free base form.

  • Solvent Addition and Extraction: a. Add a predetermined volume of the extraction solvent (e.g., 5 mL). b. Cap the tube and vortex for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: a. Centrifuge the sample at 3000 rpm for 10 minutes to break any emulsions and achieve a clear separation of the aqueous and organic layers.

  • Isolation of the Organic Phase: a. Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous phase or the interface.

  • Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., methanol, ethyl acetate) for instrumental analysis.

IV. Troubleshooting and Field-Proven Insights

  • Emulsion Formation: Emulsions at the aqueous-organic interface are a common problem, particularly with biological samples. They can often be broken by:

    • Centrifugation.

    • Addition of a small amount of saturated brine.

    • Passing the mixture through a glass wool plug.

  • Low Recovery: If recovery is poor, consider the following:

    • Incorrect pH: Verify the pH of the aqueous phase at each step. Incomplete protonation or deprotonation is a primary cause of low yield.

    • Insufficient Mixing: Ensure vigorous and adequate mixing during the extraction steps.

    • Solvent Polarity: The chosen solvent may not be optimal for the specific derivative. Consider using a solvent mixture to fine-tune polarity.

  • "Salting Out" Effect: Adding a neutral salt like sodium chloride to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer, thereby increasing its partitioning into the organic phase.

V. Conclusion

The solvent extraction methods detailed in this guide, particularly those leveraging the principles of acid-base chemistry, provide a robust and versatile framework for the isolation and purification of phenylcyclohexylamine derivatives. A thorough understanding of the underlying chemical principles, coupled with careful optimization of parameters such as solvent choice and pH control, is essential for achieving high recovery and purity. These protocols serve as a solid foundation for researchers, scientists, and drug development professionals, enabling reliable and accurate downstream analysis of this important class of compounds.

References

  • Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • Video: Extraction: Effects of pH. JoVE (Journal of Visualized Experiments). [Link]

  • Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Importance of Efficiency and Purity. International Journal of Advanced Research in Science and Technology (IJARST). [Link]

  • A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. PMC (PubMed Central). [Link]

  • Synthesis and characterization of phencyclidine and its derivatives. ResearchGate. [Link]

  • Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library. SSRN. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. [Link]

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Publish. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Qualitative Liquid-Liquid Extraction Methods for GC/MSD Confirmation. Idaho State Police Forensic Services. [Link]

  • Process for the production of nu-substituted-1-phenylcyclohexylamines.
  • Acid/Base Extraction: Organic Chemistry Lab Technique. Studylib. [Link]

  • Extraction methods in pharmaceutical analysis. Basicmedical Key. [Link]

  • Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid. [Link]

  • 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. The Vespiary. [Link]

  • Solid phase extraction of phencyclidine from urine followed by capillary gas chromatography/mass spectrometry. PubMed. [Link]

  • Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS. PMC (PubMed Central). [Link]

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. PMC (PubMed Central). [Link]

  • Chemical separation process for the recovery of n-phenylcyclohexylamine.
  • Acid base extraction flow chart. [Source not formally titled, content aggregator]. [Link]

  • Sample Preparation for Fentanyl Analogs in Whole Blood. Biotage. [Link]

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional conten. [Source not formally titled, content aggregator]. [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of 4-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reductive amination of bulky cyclic ketones like 4-phenylcyclohexanone often presents unique chemoselectivity and conversion challenges.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind common experimental failures, provide self-validating methodologies, and establish robust frameworks to maximize your target amine yield.

I. Core Troubleshooting & Technical FAQs

Q1: Why is my reductive amination yielding mostly 4-phenylcyclohexanol instead of the target amine? Causality: This is a classic chemoselectivity failure. Direct reductive amination is a kinetic competition between the reduction of the transient imine/iminium intermediate and the direct reduction of the starting ketone. If you use a highly reactive, unhindered hydride source like sodium borohydride (NaBH₄), the rate of carbonyl reduction significantly outpaces the rate of amine condensation. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond. This makes STAB a mild reducing agent that selectively reduces the more electrophilic iminium ion while leaving the 4-phenylcyclohexanone intact [[1]]().

Q2: I am using an aniline (weakly basic amine) and STAB, but the reaction stalls at low conversion. How can I drive it to completion? Causality: 4-phenylcyclohexanone possesses moderate steric hindrance, and weakly basic amines (like anilines) are poor nucleophiles. Consequently, the equilibrium heavily favors the starting materials, and the imine intermediate never reaches a sufficient concentration for STAB to reduce it efficiently. Solution: Introduce a Lewis acid to activate the ketone and scavenge the water byproduct, forcing the equilibrium forward. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective for this purpose, as it facilitates the formation of the imine intermediate prior to reduction 2. Alternatively, adding 1-2 molar equivalents of acetic acid can accelerate the reaction via Brønsted acid catalysis 3.

Q3: How do I control the cis/trans diastereoselectivity of the resulting 4-phenylcyclohexylamine? Causality: The bulky 4-phenyl group anchors the cyclohexane ring in a specific chair conformation (phenyl group equatorial). The hydride from the reducing agent can attack the iminium carbon from either the axial or equatorial face. Axial attack leads to the trans isomer (amine equatorial), while equatorial attack leads to the cis isomer (amine axial). Solution: To tune this, alter the steric bulk of the reducing agent or the reaction temperature. STAB typically favors equatorial attack on unhindered cyclohexanones due to its bulk, but running the reaction at lower temperatures (-78 °C to 0 °C) with pre-formed imines can enhance facial selectivity.

II. Logical Relationships & Workflows

To visualize the kinetic competition discussed in Q1, refer to the reaction pathway below.

ReactionPathway K 4-Phenylcyclohexanone (Ketone) I Iminium / Imine Intermediate K->I + Amine (Acid Catalyst) Alc 4-Phenylcyclohexanol (Byproduct) K->Alc NaBH(OAc)3 (Slow) NaBH4 (Fast) A Amine (HNR2) P 4-Phenylcyclohexylamine (Target Product) I->P NaBH(OAc)3 (Fast)

Reaction pathway of reductive amination vs. direct ketone reduction.

Workflow Step1 Step 1: Imine Formation Mix 4-phenylcyclohexanone + Amine Add Ti(OiPr)4 or AcOH in DCE/THF Step2 Step 2: In-situ Reduction Add NaBH(OAc)3 (1.3 - 1.6 eq) Stir at RT under N2 Step1->Step2 Step3 Step 3: Quench & Workup Quench with sat. NaHCO3 Extract with EtOAc/DCM Step2->Step3 Step4 Step 4: Purification Wash, dry over MgSO4 Concentrate & Purify Step3->Step4

Standard experimental workflow for direct reductive amination.

III. Quantitative Data: Reagent Selection Matrix

Selecting the correct hydride source is the single most critical variable in this workflow. Use the following matrix to align your reagents with your specific substrate constraints.

Reducing AgentRelative Hydride ReactivitySelectivity (Imine vs. Ketone)Optimal pHKey Application / Notes
NaBH₄ HighPoor7 - 10Best for stepwise protocols where the imine is pre-formed and isolated. Causes severe over-reduction to 4-phenylcyclohexanol in one-pot setups.
NaBH₃CN ModerateGood3 - 4Effective for sluggish amines. Requires strictly acidic pH. Warning: Generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃ (STAB) LowExcellent5 - 7Industry standard for direct, one-pot aminations. Mild, safe, and highly selective in 1,2-dichloroethane (DCE) 4.

IV. Self-Validating Experimental Protocol

When standard STAB conditions fail due to steric hindrance or weak amine nucleophilicity, a stepwise Lewis acid-mediated approach is required. This protocol integrates in-process visual checkpoints so you can validate the chemistry in real-time.

Stepwise Ti(OiPr)₄-Mediated Reductive Amination

Designed for sterically hindered or weakly basic amines reacting with 4-phenylcyclohexanone.

Phase 1: Imine Condensation

  • In an oven-dried, N₂-flushed round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) and the target amine (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Add Titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.

    • Validation Checkpoint: Observe a slight color shift (often pale yellow) indicating titanium-imine coordination.

  • Stir for 6–12 hours. Monitor via TLC (stain with phosphomolybdic acid or KMnO₄) until the ketone spot completely disappears.

Phase 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Borohydride (NaBH₄) or STAB (1.5 eq) portion-wise.

  • Validation Checkpoint: Gentle effervescence (H₂ gas evolution) should be visible. If using NaBH₄, adding a few drops of methanol can safely accelerate the hydride transfer.

  • Stir for an additional 2 hours at room temperature.

Phase 3: Quench and Titanium Removal 7. Cool the flask back to 0 °C and carefully quench by adding water or 1N NaOH (approx. 2 mL per mmol of Ti).

  • Validation Checkpoint: A dense, white precipitate of titanium dioxide (TiO₂) will immediately crash out of the solution. This visual confirmation ensures the Lewis acid has been fully hydrolyzed and destroyed.

  • Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate to ensure no product is trapped in the titanium salts.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-phenylcyclohexylamine derivative.

V. References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL:

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development - ACS Publications URL:

  • Title: On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes Source: ResearchGate URL:

Sources

Technical Support Center: Methylamine Removal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Methylamine from Synthesis Mixtures

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Invisible" Impurity

Methylamine (


) is a ubiquitous reagent in medicinal chemistry, primarily used in amide couplings, reductive aminations, and nucleophilic substitutions. While synthetically useful, its removal presents a paradox: it is highly volatile (bp -6°C) yet stubbornly persistent in reaction mixtures due to its high water solubility and propensity to form non-volatile salts.

Failure to remove methylamine leads to:

  • Catalyst Poisoning: Deactivates metal catalysts in subsequent steps.

  • False Positives: Interferes with biological assays due to its nucleophilicity.

  • NMR Confusion: Broad peaks often obscure key diagnostic signals.

This guide provides three validated workflows for the complete removal of methylamine, categorized by the physicochemical properties of your target molecule.

Module 1: Critical Data & Safety

Before selecting a removal strategy, review the physicochemical constraints.

Table 1: Methylamine Physicochemical Profile
PropertyValueImplication for Workup
Boiling Point -6.3°C (Gas)Free base is volatile; can be stripped if not trapped as a salt.
pKa (Conjugate Acid) ~10.6Protonated at pH < 8. Requires pH > 12 to exist fully as free base for distillation.
Solubility Miscible in Water, MeOH, THFHard to extract from water unless salted out or pH adjusted.
Odor Threshold ~3 ppm"Fishy" smell persists even at trace non-interfering levels.
Reactivity Strong NucleophileWill react with electrophilic scavengers (Isocyanates, Aldehydes).

⚠️ SAFETY WARNING: Methylamine gas is toxic and highly flammable. All rotary evaporation of methylamine solutions must be performed with a secondary dry-ice trap to prevent exhaust into the laboratory atmosphere.

Module 2: Troubleshooting & Removal Protocols

Scenario A: My Product is Lipophilic (Non-Basic)

Method: Acidic Aqueous Extraction (The "Partition" Method) Logic: Since methylamine has a pKa of ~10.6, washing the organic layer with an acidic aqueous solution converts methylamine into the highly water-soluble methylammonium salt (


), forcing it into the aqueous phase while your lipophilic product remains in the organic phase.

Protocol:

  • Dilute reaction mixture with a non-miscible organic solvent (DCM or EtOAc).

  • Wash 1: 1M HCl or 10% Citric Acid (aq).

    • Why? Protonates methylamine.[1][2]

  • Wash 2: Brine.

  • Dry: Anhydrous

    
     and concentrate.
    
Scenario B: My Product is Basic (Amine) or Acid-Sensitive

Method: Solid-Supported Scavenging (The "Chemisorption" Method) Logic: You cannot use acid washes because your product will also protonate and extract into water. Instead, use a Polymer-Supported Isocyanate (PS-NCO) resin. The resin acts as an electrophile, forming a covalent urea bond with the nucleophilic methylamine. The impurity becomes part of the solid phase and is removed via filtration.

Protocol:

  • Calculate excess methylamine (equivalents).

  • Add PS-Isocyanate resin (typically 1.5 - 2.0 equivalents relative to the methylamine impurity).

  • Agitate gently (orbit shaker) at Room Temperature for 2–4 hours.

    • Note: Do not use magnetic stir bars, as they pulverize the resin beads, clogging filters.

  • Filter the mixture through a fritted funnel or Celite pad.

  • Rinse resin with DCM/THF to recover entrained product.

  • Concentrate filtrate.

Mechanism Visualization:

ScavengerMechanism MA Methylamine (Solution Phase) Complex Urea-Bound Resin (Insoluble Solid) MA->Complex Nucleophilic Attack Resin PS-Isocyanate Resin (Solid Phase) Resin->Complex Covalent Bonding Product Purified Product (Solution Phase) Complex->Product Filtration Step

Figure 1: Chemoselective removal of methylamine using electrophilic scavenger resins.

Scenario C: Large Scale / Process Chemistry

Method: Azeotropic Distillation Logic: For kilogram-scale reactions where resins are cost-prohibitive, volatility is key. However, simple evaporation often fails because methylamine forms salts with byproducts. You must "free base" the amine and use an azeotropic solvent to carry it over.

Protocol:

  • Basify the mixture (pH > 12) using NaOH or KOH to ensure

    
     is not protonated.
    
  • Add a co-solvent capable of azeotrope formation (e.g., Toluene or Heptane ).

  • Distill at reduced pressure. The co-solvent acts as a carrier, stripping the volatile amine from the viscous reaction matrix.

Module 3: Decision Matrix & Detection

Workflow Decision Tree

Use this logic gate to select the correct protocol for your specific mixture.

DecisionTree Start Start: Reaction Mixture contains Methylamine Q1 Is the Target Product Basic (an Amine)? Start->Q1 Q2 Is the Target Product Acid-Sensitive? Q1->Q2 Yes MethodA Method A: Acidic Aqueous Wash (HCl/Citric Acid) Q1->MethodA No (Neutral/Acidic) MethodB Method B: PS-Isocyanate Scavenger Q2->MethodB Yes (Lab Scale) MethodC Method C: Azeotropic Distillation (Basify + Toluene) Q2->MethodC No (Process Scale)

Figure 2: Strategic decision matrix for methylamine removal based on product stability and scale.

FAQ: Verification & Detection

Q: How do I confirm methylamine is completely gone? A: Standard TLC is often insufficient due to the volatility of the spot.

  • NMR Spectroscopy: Look for a signal at ~2.4 ppm (singlet or triplet depending on exchange rate/solvent). In

    
    , it often appears as a broad singlet that shifts with concentration.
    
  • Ninhydrin Stain: Methylamine stains a distinct red/pink color, whereas most primary amines stain blue/purple. This color difference is diagnostic on TLC plates.

Q: I used HCl in MeOH to make the salt, but it's still there. A: Methylamine Hydrochloride (


) is not volatile . If you acidified the mixture and then rotavapped, you simply concentrated the salt. You must basify to liberate the gas or use Method A (extraction) to wash the salt away.

References

  • Solid-Supported Scavenger Resins

    • Biotage.[3] Isocyanate (NCO) Scavenger Resin Technical Note.

    • Source:

  • Methylamine Physical Properties

    • PubChem. Methylamine (Compound CID 6329).
    • Source:

  • Azeotropic Distillation & Workup

    • University of Rochester.
    • Source:

  • NMR Detection of Trace Amines

    • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
    • Source:

Sources

Technical Support Center: pH Optimization & Extraction of N-methyl-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the isolation of N-methyl-4-phenylcyclohexan-1-amine. This guide synthesizes thermodynamic principles with practical troubleshooting to ensure high-yield, high-purity recovery of the free base.

Physicochemical Causality & Target Parameters

N-methyl-4-phenylcyclohexan-1-amine is a secondary aliphatic amine. In aqueous environments, its ionization state is dictated by the pH of the solution relative to its acid dissociation constant (pKa). Understanding this relationship is the absolute foundation of a successful liquid-liquid extraction (LLE)[1][2].

To design a self-validating extraction system, we must first establish the thermodynamic baseline of the target molecule. Since specific empirical data for the 4-phenyl derivative can vary by stereoisomer, we use the highly analogous N-methylcyclohexylamine core as our structural baseline[3].

Quantitative Data Summary
ParameterEstimated ValueCausality & Impact on Extraction Workflow
Compound Class Secondary Aliphatic AmineRequires a strong aqueous base to fully deprotonate the nitrogen atom.
Conjugate Acid pKa 11.03 ± 0.20Dictates the target aqueous pH. To achieve >99% free base, pH must be ≥ 13.0[3][4].
LogP (Partition) ~2.5 - 3.0The neutral free base is highly lipophilic and will partition strongly into organic solvents.
Aqueous Solubility pH DependentProtonated salt (pH < 9) is highly water-soluble; Free base (pH > 13) is practically insoluble[5].

Core Extraction Workflow

The following diagram maps the logical flow of the acid-base extraction process, highlighting the phase transitions driven by pH manipulation.

ExtractionWorkflow Start Aqueous Amine Salt Solution (pH < 7.0) Basification Add 10% NaOH (aq) Target pH: 13.0 - 13.5 Start->Basification Deprotonation Extraction Add Organic Solvent (e.g., MTBE) Basification->Extraction pH > pKa + 2 PhaseSep Phase Separation (Aqueous vs. Organic) Extraction->PhaseSep Vigorous Mixing OrganicLayer Organic Layer (Neutral Free Base) PhaseSep->OrganicLayer Top Layer (MTBE) AqueousLayer Aqueous Layer (Inorganic Salts & Water) PhaseSep->AqueousLayer Bottom Layer (Discard) Washing Wash with Saturated Brine Dry over Anhydrous Na2SO4 OrganicLayer->Washing Purify Extract Concentration Solvent Evaporation (Pure Free Base Isolated) Washing->Concentration Isolate Product

Workflow for the acid-base liquid-liquid extraction of secondary amines.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms the chemical state, ensuring you do not proceed blindly.

Objective: Isolate >99% pure free base N-methyl-4-phenylcyclohexan-1-amine from its hydrochloride salt.

Step 1: Aqueous Dissolution

  • Action: Suspend the amine hydrochloride salt in distilled water (10 mL per gram of substrate).

  • Validation: The solution should become transparent. If the solution remains cloudy, neutral organic impurities are present and should be removed by a pre-wash with an organic solvent (the amine salt will safely remain in the water)[1].

Step 2: pH Adjustment (Basification)

  • Action: Place the aqueous solution in an ice bath (0–5°C) to mitigate the exothermic heat of neutralization. Slowly add 10% NaOH (aq) dropwise under continuous magnetic stirring.

  • Action: Monitor the solution with a calibrated pH probe until the pH stabilizes between 13.0 and 13.5[4].

  • Validation: The solution will turn milky/cloudy as the water-insoluble free base precipitates out of the aqueous phase[5].

Step 3: Organic Extraction

  • Action: Transfer the mixture to a separatory funnel. Add Methyl tert-butyl ether (MTBE) at a ratio of 10 mL per gram of substrate.

  • Causality: MTBE is selected over Dichloromethane (DCM) because DCM can slowly act as an alkylating agent toward secondary amines upon prolonged exposure. Furthermore, MTBE forms the top layer, simplifying the draining of the aqueous waste.

  • Action: Cap the funnel, invert, and vent immediately. Shake vigorously for 2–3 minutes, venting frequently.

Step 4: Phase Separation & Verification

  • Action: Allow the layers to separate completely. Drain the bottom aqueous layer into a secondary flask.

  • Validation (Critical): Measure the pH of the drained aqueous layer. If the pH has dropped below 12.5, the buffering capacity of the amine has overwhelmed the base[6]. Re-basify the aqueous layer to pH 13.5 and perform a second extraction with fresh MTBE.

Step 5: Washing and Drying

  • Action: Wash the combined organic layers with saturated NaCl (brine) to pull residual water and trace NaOH out of the organic phase.

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely like sand (indicating all water is absorbed). Filter out the drying agent.

Step 6: Concentration

  • Action: Evaporate the MTBE using a rotary evaporator at 30°C under reduced pressure.

  • Validation: The final product will remain as a pale oil or low-melting solid in the flask.

Troubleshooting Guides & FAQs

Q: Why is my extraction yield lower than 50% even after adjusting the pH to 11.0? A: This is a thermodynamic issue governed by the Henderson-Hasselbalch equation[2][5]. The pKa of the N-methylcyclohexylamine core is approximately 11.03[3]. At pH 11.0, the compound exists as a 50:50 equilibrium mixture of the protonated (water-soluble) and unprotonated (organic-soluble) forms[2]. To force >99% of the amine into the organic-soluble free base form, the aqueous pH must be raised to at least two units above the pKa (pH ≥ 13.0)[4].

Q: I am experiencing a thick, stubborn emulsion during the liquid-liquid extraction. How can I break it? A: Emulsions in amine extractions typically result from incomplete phase separation due to matching densities or the surfactant-like properties of partially protonated lipophilic amines. Troubleshooting steps:

  • Increase Ionic Strength: Add solid NaCl or saturated brine to the aqueous layer. This increases the density and polarity of the aqueous phase, forcing the organic compound into the organic layer (the "salting-out" effect)[7].

  • Filtration: If the emulsion is stabilized by fine insoluble particulates, filter the entire biphasic mixture through a pad of Celite.

  • Centrifugation: For micro-scale extractions, centrifuging the mixture at 3000 rpm for 5 minutes will mechanically force phase separation.

Q: Is it possible to selectively extract N-methyl-4-phenylcyclohexan-1-amine away from neutral organic impurities? A: Yes. This is achieved via a "back-extraction" self-validating loop[1][7]. First, dissolve your impure mixture in an organic solvent. Extract this organic layer with an acidic aqueous solution (e.g., 1M HCl, pH < 2). The amine protonates, becomes ionic, and moves into the aqueous phase, leaving all neutral impurities behind in the organic waste[1]. Finally, isolate the aqueous phase, basify it to pH 13 with NaOH, and extract with fresh organic solvent to recover the highly purified free base[5].

References

  • N-Methylcyclohexylamine | High-Purity Reagent - Benchchem URL
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing)
  • Liquid-phase microextraction of basic drugs--selection of extraction mode based on computer calculated solubility data - PubMed (NIH)
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions URL
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS - Minnesota State University Moorhead URL
  • Video pH pKa and Extraction - YouTube URL
  • Distribution - Part One - Life in the Fast Lane (LITFL)

Sources

Technical Support Center: Resolving GC-MS Peak Tailing in Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) amine analysis. Cyclohexylamine (CHA) and its derivatives are notoriously difficult to analyze due to their high polarity and basicity. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to achieve perfect peak symmetry and reliable quantitation.

Diagnostic Flowchart: Isolating the Root Cause

Before altering your method, you must determine whether the peak tailing is caused by a physical flow path obstruction or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing for Cyclohexylamine CheckHydrocarbon Inject Light Hydrocarbon (e.g., Methane/Octane) Start->CheckHydrocarbon Decision1 Does the hydrocarbon tail? CheckHydrocarbon->Decision1 FlowPath Flow Path Issue: Check dead volume, liner, or column installation Decision1->FlowPath Yes ActiveSites Active Site Issue: Silanol interactions with amine group Decision1->ActiveSites No Decision2 Derivatization Feasible? ActiveSites->Decision2 Derivatize Perform Silylation or Acylation Decision2->Derivatize Yes BaseDeactivated Use Base-Deactivated Column & Liner Decision2->BaseDeactivated No

Diagnostic workflow for isolating the root cause of cyclohexylamine peak tailing.

Troubleshooting Guide: Root Causes & Causal Mechanisms

Q: Why does cyclohexylamine exhibit severe peak tailing compared to other analytes? A: The root cause is chemical activity. Cyclohexylamine is a primary aliphatic amine. The nitrogen atom possesses a highly active lone pair of electrons that acts as a strong hydrogen-bond acceptor and Lewis base. Fused silica capillary columns, glass wool, and glass inlet liners contain residual surface silanol groups (-Si-OH) which are weakly acidic. When CHA vaporizes, the basic amine groups undergo reversible acid-base interactions and hydrogen bonding with these active sites. This non-linear adsorption-desorption process causes molecules to lag behind the main chromatographic band, manifesting as an asymmetric, tailing peak[1].

Q: How can I definitively prove whether my tailing is a chemical or physical issue? A: Use the Hydrocarbon Test . Inject a light, non-polar hydrocarbon (e.g., methane for dead-time, or octane). Because hydrocarbons lack functional groups, they cannot hydrogen-bond or interact with active silanol sites.

  • Causality: If the hydrocarbon peak tails, the issue is physical—typically a dead volume in the inlet, a poorly cut column end, or an obstructed liner. If the hydrocarbon peak is perfectly symmetric but your cyclohexylamine tails, the issue is purely chemical activity (adsorption)[1].

Q: If I cannot derivatize my sample, what hardware modifications are strictly required? A: You must transition to a completely base-deactivated flow path. Standard liner deactivation uses silanization, which is optimized for general-purpose analysis but still leaves enough acidic sites to trap trace-level amines. You must use base-deactivated liners, base-deactivated guard columns, and specialized amine-optimized stationary phases (such as CP-Volamine or Rtx-Volatile Amine). These columns utilize a basic surface modification that masks fused silica acidity, preventing the amine's lone pair from docking[2][3].

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to ensure that if a failure occurs, the data itself will indicate exactly where the error lies.

Protocol A: Pre-Column Silylation of Cyclohexylamine

Causality: Derivatization chemically modifies the polar


 group, replacing the active hydrogen with a trimethylsilyl (TMS) group. This completely shields the nitrogen's lone pair, drastically increasing volatility, improving thermal stability, and eliminating the root cause of silanol adsorption[4].

DerivatizationMechanism CHA Cyclohexylamine (Highly Polar, Active -NH2) Heat Heat (60°C, 30 min) CHA->Heat Reagent BSTFA + 1% TMCS (Silylation Reagent) Reagent->Heat Derivative N-TMS-Cyclohexylamine (Volatile, Inert -NH-TMS) Heat->Derivative Blocks lone pair

Logical workflow of cyclohexylamine silylation to eliminate active site interactions.

Step-by-Step Methodology:

  • Sample Preparation: Extract

    
     of the cyclohexylamine sample into an anhydrous aprotic solvent (e.g., dry acetonitrile or hexane). Critical: Water destroys silylation reagents; ensure the sample is completely anhydrous.
    
  • Internal Standard Addition (The Validation Step): Add

    
     of Cycloheptylamine (
    
    
    
    ) to the vial. Because cycloheptylamine is structurally nearly identical to CHA, it will react at the exact same rate.
  • Reagent Addition: Add

    
     of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to drive the reaction forward[4].
    
  • Incubation: Seal the vial with a PTFE-lined cap and heat at

    
     for 30 minutes.
    
  • System Validation Analysis: Inject

    
     into the GC-MS.
    
    • Self-Validation Check: If both the CHA-TMS and Cycloheptylamine-TMS peaks are sharp, the protocol succeeded. If the Cycloheptylamine-TMS peak is missing or severely tailing, the derivatization failed (likely due to moisture contamination), saving you from reporting false-negative results[5].

Protocol B: Inlet Flow Path Deactivation Maintenance

Causality: Over time, non-volatile matrix residues accumulate in the inlet liner. These residues act as a sponge for polar amines, creating new active sites that override any column deactivation[4].

Step-by-Step Methodology:

  • System Prep: Cool the GC inlet to

    
     and turn off the carrier gas flow.
    
  • Liner Replacement: Remove the old liner. Install a fresh, heavily base-deactivated liner without glass wool. (Glass wool drastically increases surface area and active sites; unless you are injecting highly dirty samples, omit it for amine analysis).

  • Column Trimming: Using a ceramic scoring wafer, score and snap exactly 10 cm off the front end of the analytical column. Causality: The first few centimeters of the column trap 90% of non-volatile contaminants. Removing this restores the stationary phase's inertness.

  • Validation: Inject a Column Performance Test Mixture (CPTM) containing aniline and undecane. If aniline (an active probe) tails but undecane (an inert probe) is sharp, active sites remain. If both are perfectly sharp, the system is validated for amine analysis[1].

Quantitative Data Presentation

The following table summarizes the expected chromatographic outcomes based on the mitigation strategy deployed.

Mitigation StrategyMechanism of ActionTypical Peak Symmetry (

)
Relative Sensitivity GainSystem Maintenance Frequency
Standard 5% Phenyl Column (No Derivatization)None (High silanol interaction)2.5 - 4.0 (Severe Tailing)1x (Baseline)High (Every 50 injections)
Base-Deactivated Column (e.g., CP-Volamine)Surface silanols masked by basic polymer1.1 - 1.3 (Slight Tailing)5x - 10xMedium (Every 150 injections)
Pre-Column Silylation (BSTFA Derivatization)Chemical shielding of amine lone pair0.9 - 1.1 (Excellent)20x - 50xLow (Every 300 injections)

Frequently Asked Questions (FAQs)

Q: My cyclohexylamine peaks were perfectly symmetric yesterday, but are tailing severely today. What changed? A: This is the hallmark of flow-path contamination. Matrix buildup in the inlet liner or at the head of the column has introduced new active sites. Perform Protocol B (Inlet Maintenance) to restore peak shape. Do not adjust your temperature program to fix this; it is a hardware cleanliness issue[4].

Q: Does the MS ion source temperature affect peak tailing? A: Yes. While we often blame the GC column, a cold spot in the GC-MS transfer line or the MS ion source itself can cause severe tailing. If the ion source temperature is too low, heavy or polar derivatives will condense on the metallic surfaces of the source before ionization. Ensure your transfer line and ion source are set to at least


 to maintain analytes in the vapor phase[6].

Q: I am analyzing trace levels of cyclohexylamine in an aqueous matrix. Should I use a base-deactivated column or derivatize? A: Direct injection of water onto GC columns degrades the stationary phase and exacerbates tailing. If you must analyze aqueous samples, you should perform a Liquid-Liquid Extraction (LLE) into an organic solvent (like dichloromethane) followed by derivatization (Protocol A). If LLE is impossible, use a highly cross-linked, water-resistant base-deactivated column (like the Rtx-Volatile Amine) and rely on a high split ratio to minimize water expansion volume in the inlet[3][7].

References

  • Peak Perfection: A Guide to GC Troubleshooting Source: Agilent Technologies URL:[Link]

  • GC-MS Sample Preparation Source: Organomation URL:[Link]

  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines Source: Restek URL:[Link]

  • Agilent Amines GC Columns Source: Chrom Tech URL:[Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids Source: PubMed (National Institutes of Health) URL:[Link]

  • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived Source: Aviv Analytical URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of FTIR Spectral Signatures: N-Methyl vs. Phenyl Moieties in Pharmaceutical Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of small-molecule therapeutics and forensic analysis, distinguishing between N-methylated and phenyl-substituted amines is a frequent yet critical challenge. These structural motifs often define the pharmacological activity of a compound—consider the potency shift between amphetamine and methamphetamine (N-methylation) or the solubility profile changes introduced by N-phenylation.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the workhorse for rapid identification and solid-state characterization. However, misinterpretation in the amine region is common due to overlapping N-H and C-H modes.

This guide moves beyond basic peak assignment. We will dissect the causality of vibrational shifts caused by the nitrogen lone pair (the Bohlmann effect) and the rigid aromatic ring, providing a self-validating framework for confident spectral assignment.

Part 1: The Physics of Vibration (Causality)

To interpret the spectrum accurately, one must understand the electronic environment influencing the bond force constants.

1. The N-Methyl Anomaly: The Bohlmann Band Effect

An N-methyl group is not simply an alkyl chain. The nitrogen atom possesses a lone pair of electrons.[1] When the C-H bond of the adjacent methyl group is anti-periplanar to this lone pair, electron density is donated from the lone pair (


) into the antibonding orbital (

) of the C-H bond (

).
  • The Result: This hyperconjugation weakens the C-H bond.

  • The Spectral Signature: The C-H stretching frequency drops significantly, appearing in the 2820–2760 cm⁻¹ region, distinct from the standard alkyl C-H stretch (2960–2850 cm⁻¹). These are often referred to as Bohlmann bands .

2. The Phenyl Rigidity: Resonance and Ring Modes

The phenyl group introduces a rigid, conjugated system. The


 hybridization of the ring carbons creates shorter, stronger C-H bonds compared to alkyl chains.
  • The Result: C-H stretches shift to higher energy (>3000 cm⁻¹ ).[1][2]

  • The Spectral Signature: The "breathing" of the aromatic ring (C=C stretches) creates a diagnostic doublet pattern near 1600 cm⁻¹ and 1500 cm⁻¹, which is largely invariant regardless of the amine substitution.

Part 2: Comparative Spectral Atlas

The following table synthesizes the diagnostic peaks. Note that "Intensity" is relative and can vary based on the sampling technique (ATR vs. Transmission).

FeatureN-Methyl Group (N-CH₃) Phenyl Group (C₆H₅) Mechanistic Cause
C-H Stretch 2820 – 2760 cm⁻¹ (Sharp, Medium)3100 – 3000 cm⁻¹ (Weak to Medium)

interaction (N-Me) vs.

stiffness (Phenyl).
Skeletal Vib. 1470 – 1440 cm⁻¹ (Deformation)1600 & 1500 cm⁻¹ (Ring Breathing)Methyl deformation vs. Aromatic ring resonance.
C-N Stretch 1250 – 1020 cm⁻¹ (Aliphatic)1340 – 1250 cm⁻¹ (Aromatic)Resonance increases C-N bond order in anilines.
OOP Bending Not Diagnostic750 & 690 cm⁻¹ (Strong)Out-of-plane bending (diagnostic for mono-substitution).
Overtones None2000 – 1660 cm⁻¹ (Weak pattern)Summation tones of C-H out-of-plane bending.
Part 3: Visualization of Logic Flow

The following decision tree illustrates the logical process for distinguishing these groups in an unknown amine sample.

AmineID Start Unknown Amine Spectrum Check3000 Check Region > 3000 cm⁻¹ Start->Check3000 Has3000 Peaks present > 3000 cm⁻¹? Check3000->Has3000 AromaticPath Suspect Aromatic/Phenyl Has3000->AromaticPath Yes AliphaticPath Suspect Aliphatic Has3000->AliphaticPath No CheckRing Verify Ring Modes (1600/1500 cm⁻¹) AromaticPath->CheckRing CheckBohlmann Check 'Bohlmann' Region (2820 - 2760 cm⁻¹) AromaticPath->CheckBohlmann Check for Mixed (e.g. N-methylaniline) AliphaticPath->CheckBohlmann CheckOOP Verify OOP Bends (750/690 cm⁻¹) CheckRing->CheckOOP ConfirmPhenyl CONFIRMED: Phenyl Group CheckOOP->ConfirmPhenyl HasLowCH Distinct peak present? CheckBohlmann->HasLowCH ConfirmNMe CONFIRMED: N-Methyl Group HasLowCH->ConfirmNMe Yes Ambiguous Ambiguous/Other Alkyl HasLowCH->Ambiguous No

Figure 1: Spectral interpretation logic flow for differentiating N-methyl and Phenyl moieties.

Part 4: Experimental Protocol (Self-Validating System)

To ensure the "Bohlmann bands" (N-Me) and weak aromatic overtones are visible, the signal-to-noise ratio must be optimized.

Methodology: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is convenient, it has a wavelength-dependent penetration depth (


). This attenuates high-wavenumber signals (like the 3000+ cm⁻¹ phenyl C-H stretch) and amplifies low-wavenumber signals (fingerprint region).

Protocol for Critical Identification:

  • Sample Prep:

    • Preferred: Diamond ATR (single bounce). Ensure maximum pressure is applied to the anvil to ensure contact.

    • Validation: If the 2800 cm⁻¹ region is noisy, prepare a 1% KBr pellet. Transmission mode eliminates the penetration depth bias.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: Higher resolution is required to resolve the aromatic overtone "fingers" between 2000-1660 cm⁻¹.

    • Scans: Minimum 32 scans; 64 recommended for detecting the weak N-CH₃ stretch in complex mixtures.

  • Data Processing (ATR Correction):

    • If using ATR, apply an "ATR Correction" algorithm (available in software like OMNIC or OPUS) immediately after baseline correction. This normalizes the intensity of the high-energy Phenyl C-H bands relative to the fingerprint region, making comparison to library transmission spectra accurate.

  • The "HCl Trick" (Self-Validation):

    • If you suspect an amine but the bands are ambiguous, expose the sample to HCl vapor.

    • Mechanism: Protonation of the nitrogen lone pair destroys the

      
       interaction.
      
    • Result: The Bohlmann bands (2820–2760 cm⁻¹) will disappear or shift significantly in the hydrochloride salt compared to the free base. This confirms the peak was due to the N-lone pair interaction (N-Methyl) and not a generic impurity.

Part 5: Alternative Techniques Comparison

FTIR is not always the sole answer.[3][4] When to pivot to Raman or NMR?

FeatureFTIR Raman Spectroscopy 1H NMR
N-Methyl Detection Good. Relies on polar C-N and Bohlmann C-H.Weak. C-H stretches are often obscured by fluorescence or weak scattering.Excellent. Singlet at ~2.4 ppm is definitive.
Phenyl Detection Excellent. Ring modes and OOP bends are very strong.Superior. Ring breathing (~1000 cm⁻¹) is the strongest Raman feature.Excellent. Multiplets at 6.5-8.0 ppm.
Sample State Solid/Liquid. Water is opaque.Solid/Liquid/Aqueous. Water is transparent.Solubilized.
Primary Use Rapid QC, Functional Group ID.Polymorph screening, Aqueous solutions.Structure elucidation.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text on Bohlmann bands and amine assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for precise wavenumber ranges of N-methyl vs. alkyl groups).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • NIST Chemistry WebBook. Infrared Spectra of N-Methylaniline vs. Aniline. National Institute of Standards and Technology.

Sources

Analytical and Synthetic Differentiation of 4-Phenylcyclohexan-1-amine and N-Methyl-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The structural divergence between a primary and a secondary amine fundamentally alters a molecule's pharmacokinetics, lipophilicity, and reactivity. This guide explores the analytical differentiation and synthetic relationship between 4-phenylcyclohexan-1-amine (a primary amine) and its methylated derivative, N-methyl-4-phenylcyclohexan-1-amine .

While the primary amine serves as a highly versatile building block in the synthesis of analgesics, antidepressants, and advanced polymers[1], the secondary N-methyl variant is utilized in targeted drug discovery, such as the development of novel homocysteine synthase inhibitors[2]. Differentiating these two compounds is a critical quality control step in pharmaceutical development.

Physicochemical Properties Comparison

The addition of a single methyl group replaces a hydrogen bond donor with a lipophilic moiety, driving significant changes in the compound's physical behavior.

Property4-Phenylcyclohexan-1-amineN-Methyl-4-phenylcyclohexan-1-amine
Amine Classification Primary AmineSecondary Amine
Molecular Formula C₁₂H₁₇NC₁₃H₁₉N
Molecular Weight 175.27 g/mol 189.30 g/mol
Monoisotopic Mass 175.136 Da189.151 Da
Hydrogen Bond Donors 21
Primary Reference [3][4]

Analytical Differentiation Strategies

To definitively distinguish the primary amine from the secondary amine, researchers rely on orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS/MS): The primary amine yields a protonated molecular ion

    
     at m/z 176, whereas the secondary amine appears at m/z 190. Under Collision-Induced Dissociation (CID), the primary amine undergoes a characteristic neutral loss of ammonia (-17 Da). In contrast, the N-methyl variant undergoes a neutral loss of methylamine (-31 Da).
    
  • NMR Spectroscopy: In

    
     NMR (using DMSO-d₆ or CDCl₃), the secondary amine exhibits a distinct singlet integration for 3 protons around δ 2.3–2.6 ppm, corresponding to the 
    
    
    
    group[2]. This peak is entirely absent in the primary amine spectra.

Experimental Methodologies

Protocol 1: Synthetic Conversion via Reductive Amination

Objective: Selectively convert 4-phenylcyclohexan-1-amine to N-methyl-4-phenylcyclohexan-1-amine. Causality: Formaldehyde reacts with the primary amine to form an electrophilic iminium ion intermediate. Sodium triacetoxyborohydride (


) is specifically chosen as the reducing agent; its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the iminium ion without reducing unreacted aldehydes, thereby preventing over-methylation to the tertiary amine[5].

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 eq (100 mg) of 4-phenylcyclohexan-1-amine in 4 mL of anhydrous dichloromethane (DCM).

  • Imine Formation: Add 1.1 eq of aqueous formaldehyde (37%). Stir vigorously for 30 minutes at room temperature to drive complete iminium ion formation.

  • Reduction: Introduce 1.5 eq of

    
     in small portions. Stir the mixture vigorously for 12 hours.
    
  • Quenching: Quench the reaction by adding 5 mL of saturated

    
     to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM (3 × 5 mL) and concentrate the organic layer.
    
  • Self-Validation System (TLC): Before proceeding to column chromatography, spot the crude mixture on a silica TLC plate and develop with a Ninhydrin stain. Validation: The primary amine starting material will produce a deep purple spot, whereas the successful formation of the secondary amine will yield a distinct yellow/orange spot, visually validating the conversion.

Protocol 2: LC-MS/MS Differentiation Workflow

Objective: Chromatographically and spectrally distinguish the two compounds in a mixed sample. Causality: The N-methyl group decreases the molecule's polarity and hydrogen-bonding capacity. Consequently, N-methyl-4-phenylcyclohexan-1-amine partitions more strongly into the hydrophobic stationary phase of a C18 column, resulting in a delayed retention time compared to the primary amine.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 1 µg/mL solutions of the analyte mixture in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for transitions m/z 176 → 159 (Primary) and m/z 190 → 159 (Secondary).

  • Self-Validation System (Internal Standard): Co-inject an isotopically labeled internal standard (e.g.,

    
    ). Validation:  The internal standard must co-elute exactly with the m/z 190 peak. If the retention times match perfectly, it validates that the observed chromatographic shift is due to the analyte's structural lipophilicity, ruling out matrix effects or column degradation.
    

Mechanistic Workflow Diagram

G A 4-Phenylcyclohexan-1-amine (Primary Amine) B Reductive Amination (Formaldehyde, NaBH(OAc)3) A->B Synthesis D LC-MS/MS Analysis (C18 Column) A->D Aliquot 1 C N-Methyl-4-phenylcyclohexan-1-amine (Secondary Amine) B->C Methylation C->D Aliquot 2 E m/z 176 [M+H]+ Neutral Loss: -17 Da (NH3) D->E Fragment ID (Primary) F m/z 190 [M+H]+ Neutral Loss: -31 Da (CH3NH2) D->F Fragment ID (Secondary)

Workflow of synthetic conversion and LC-MS/MS differentiation of the amines.

References

  • Title: 4-Phenylcyclohexylamine | C12H17N | CID 29897 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N-methyl-4-phenylcyclohexan-1-amine | CID 45791422 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of novel homocysteine synthase inhibitors with non-adenosine skeletons Source: University of Tokyo Repository (UTokyo Repository) URL: [Link]

Sources

Application & Comparison Guide: Crystal Structure Data of N-Methyl-4-phenylcyclohexan-1-amine Hydrochloride in Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of non-adenosine homocysteine synthase inhibitors, the spatial orientation of hydrophobic and basic pharmacophores is a critical determinant of target affinity[1]. trans-N-Methyl-4-phenylcyclohexan-1-amine hydrochloride has emerged as a highly effective structural scaffold in this domain[1].

This guide objectively compares the crystallographic and physicochemical properties of the trans-cyclohexyl amine core against alternative fused bicyclic systems (such as tetralin and indane derivatives). By analyzing X-ray crystal structure data, researchers can accurately map the 3D conformational space required for optimal enzyme binding, ensuring higher success rates in rational drug design.

Structural Significance & Causality in Drug Design

The fundamental advantage of trans-N-methyl-4-phenylcyclohexanamine hydrochloride lies in its stereospecific (1r,4r) configuration[2]. Unlike planar or fused bicyclic ring systems, the monocyclic cyclohexane ring possesses inherent conformational flexibility while strongly favoring a specific thermodynamic minimum:

  • The Diequatorial Advantage: X-ray crystallographic data reveals that the trans-1,4-disubstituted cyclohexane ring predominantly adopts a chair conformation where both the phenyl group and the N-methylamine group occupy equatorial positions.

  • Causality of Binding: This extended diequatorial geometry maximizes the spatial distance between the hydrophobic aromatic ring and the protonated amine, minimizing steric clash. When designing homocysteine synthase inhibitors, this specific vector alignment allows the molecule to bridge distinct binding pockets within the enzyme's active site more effectively than rigid, constrained alternatives[1],[3].

  • Lattice Energy & Stability: The highly symmetrical nature of this extended conformation allows for exceptionally efficient crystal packing. This is physically manifested in its unusually high melting point compared to structural analogs, driven by strong, ordered intermolecular hydrogen bonding networks between the secondary amine and the chloride counterion[3].

Comparative Crystallographic & Physicochemical Data

To objectively evaluate the structural utility of trans-N-methyl-4-phenylcyclohexanamine hydrochloride, it must be compared against alternative amine hydrochlorides frequently used in structure-activity relationship (SAR) studies, such as N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine (tetralin core) and N-ethylindan-2-amine (indane core)[3].

CompoundCore ScaffoldMelting Point (°C)Crystallographic GeometryTarget Utility
trans-N-Methyl-4-phenylcyclohexanamine HCl Monocyclic (Cyclohexane)269–272Extended trans-diequatorial chairHomocysteine Synthase Inhibitor
N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine HCl Fused Bicyclic (Tetralin)185–186Semi-rigid half-chairStructural Alternative / SAR
N-Ethylindan-2-amine HCl Fused Bicyclic (Indane)168–176Rigid envelopeStructural Alternative / SAR

Data sourced from crystallographic and synthetic analyses of non-adenosine homocysteine synthase inhibitors ([3]).

Data Insight: The drastic difference in melting point (nearly 100 °C higher for the cyclohexyl derivative) highlights the superior lattice stability and highly ordered crystal packing achieved by the trans-diequatorial conformation, which is disrupted by the steric bulk of the fused rings in the tetralin and indane derivatives[3].

Standardized Experimental Protocol: Crystallization & X-Ray Analysis

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the methodology for obtaining and analyzing the crystal structure of amine hydrochlorides using standard crystallographic software (e.g., CrystalStructure 4.0 or CRYSTALS)[3].

Phase 1: High-Purity Salt Generation & Lattice Formation
  • Causality: High-melting-point salts (like the 269–272 °C trans-cyclohexyl derivative) possess high lattice energies. Rapid solvent evaporation will force the system into a kinetic trap, yielding an amorphous powder rather than diffraction-quality single crystals.

  • Protocol: Dissolve 50 mg of trans-N-methyl-4-phenylcyclohexanamine hydrochloride in a minimal volume (approx. 0.5 mL) of anhydrous methanol. Place the vial inside a larger sealed chamber containing 5 mL of a non-polar antisolvent (e.g., diethyl ether) to initiate controlled vapor diffusion over 48–72 hours.

  • Self-Validation Check: Inspect the resulting solids under a polarized light microscope. True single crystals will exhibit sharp birefringence (rotating light), whereas amorphous precipitates will remain dark. Proceed only with highly birefringent, block-like crystals.

Phase 2: X-Ray Diffraction Data Collection
  • Protocol: Mount a validated single crystal on a glass fiber or cryo-loop using paratone oil to prevent atmospheric moisture degradation. Transfer immediately to a diffractometer equipped with a CCD/CMOS detector. Collect diffraction data at cryogenic temperatures (100 K) using Mo-Kα (

    
     = 0.71073 Å) or Cu-Kα radiation.
    
  • Self-Validation Check: Monitor the internal merging R-value (

    
    ) during the initial data collection frames. An 
    
    
    
    validates that the symmetry equivalents are consistent, confirming the crystal is a single domain and not twinned.
Phase 3: Structure Solution & Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL or CRYSTALS Issue 11)[3]. Ensure the chloride counterion and the protonated amine hydrogen are explicitly located in the difference Fourier map.
    
  • Self-Validation Check: Analyze the ORTEP thermal ellipsoids. If the carbon atoms in the cyclohexyl ring exhibit high anisotropy (elongated ellipsoids), it indicates static or dynamic disorder, signaling that the ring may be flipping between chair conformations. A highly spherical ellipsoid profile confirms a locked, stable trans-diequatorial geometry.

Workflow Visualization

G cluster_0 Amine Scaffold Selection A trans-Cyclohexyl Core (Flexible, Extended) C Crystallization (Vapor Diffusion) A->C B Fused Bicyclic Core (Rigid, Constrained) B->C D X-Ray Diffraction (Phase Resolution) C->D E 3D Conformation Mapping D->E

Crystallographic workflow comparing flexible cyclohexyl and rigid bicyclic amine cores.

Conformational Impact on Homocysteine Synthase Inhibition

The ultimate goal of extracting crystal structure data for trans-N-methyl-4-phenylcyclohexanamine hydrochloride is to translate its 3D coordinates into biological efficacy. When this amine fragment is incorporated into larger amide derivatives targeting homocysteine synthase, the trans-diequatorial geometry acts as a precise molecular ruler[1]. It explicitly dictates the trajectory of the N-methyl group into the enzyme's solvent-exposed channel while anchoring the phenyl ring deep within the hydrophobic pocket[1],[3].

By objectively comparing this data against rigid bicyclic alternatives, drug development professionals can confidently prioritize the trans-cyclohexyl scaffold to minimize entropic penalties upon target binding, thereby optimizing the pharmacokinetic profile of next-generation synthase inhibitors.

References

  • CA2725425C - Homocysteine synthase inhibitor Source: Google Patents URL
  • 博士論文: 非アデノシン骨格を有する新規ホモシステイン 合成酵素阻害剤の発見と X 線複合 (Doctoral Dissertation: Discovery of novel non-adenosine skeleton homocysteine synthase inhibitors and X-ray complex) Source: University of Tokyo (UTokyo Repository) URL:[Link]

Sources

A Senior Application Scientist's Guide to Phenylcyclohexylamine Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Detecting an Evolving Target

Phenylcyclohexylamines (PCPs) represent a class of dissociative anesthetics known for their hallucinogenic effects. The parent compound, phencyclidine (PCP), is a controlled substance routinely screened for in clinical and forensic toxicology.[1][2] However, the landscape of psychoactive substances is continually evolving, with clandestine labs producing a steady stream of PCP analogs.[2][3][4][5] These "designer drugs," such as 3-MeO-PCP and 4-MeO-PCP, are synthesized by making slight modifications to the core PCP structure, often in an attempt to evade legal statutes and standard drug tests.[4][5]

This presents a significant analytical challenge. Immunoassays are the workhorse for initial drug screening in most high-throughput laboratories due to their speed and ease of automation.[6][7][8] However, these assays, which rely on antibody recognition, are susceptible to a phenomenon known as cross-reactivity.[4][9][10] An antibody designed to detect PCP may also bind to its structurally similar analogs, leading to a positive result. While this can be advantageous for detecting new designer drugs, it can also be a source of confusion, leading to "false positives" that require more expensive and time-consuming confirmatory analysis.[4][11][12]

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of phenylcyclohexylamine cross-reactivity in common immunoassays. We will explore the underlying scientific principles, present supporting experimental data, and offer a robust protocol for validating cross-reactivity in your own laboratory.

Pillar 1: The Science of Competitive Immunoassays for Small Molecules

To understand cross-reactivity, one must first grasp the mechanism of the assays used to detect small molecules like PCP. Unlike large proteins, small molecules cannot be "sandwiched" by two antibodies. Therefore, a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is employed.[13][14][15][16]

The principle is based on competition:

  • Antibody Coating: A microplate well is coated with a limited number of antibodies specific to the target drug (e.g., PCP).

  • Competition: The patient sample (which may contain the drug) is added to the well along with a known quantity of enzyme-labeled drug (the "conjugate").

  • Binding: The drug in the sample and the enzyme-labeled drug conjugate compete for the limited binding sites on the antibody.

  • Signal Generation: After an incubation period, the plate is washed to remove any unbound material. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., a color change).

The key takeaway is that the signal is inversely proportional to the amount of drug in the sample .[13] A high concentration of drug in the sample means more binding sites are occupied by it, leaving fewer sites for the enzyme-labeled conjugate to bind, resulting in a weak signal. Conversely, a low drug concentration results in a strong signal.

Cross-reactivity occurs when a compound structurally similar to the target drug also binds to the antibody, competing with the labeled conjugate and reducing the signal.[4][11]

Competitive Immunoassay Principle cluster_0 Scenario 1: High Drug Concentration in Sample cluster_1 Scenario 2: Low Drug Concentration in Sample Sample_Drug_H { Sample Drug (PCP)| High Concentration} Antibody_H { Antibody Binding Sites} Sample_Drug_H:f0->Antibody_H:f0 Competes & Binds Result_H Weak Signal Antibody_H->Result_H Leads to Conjugate_H { Enzyme-Labeled Drug| Low Binding} Conjugate_H:f0->Antibody_H:f0 Blocked Sample_Drug_L { Sample Drug (PCP)| Low Concentration} Antibody_L { Antibody Binding Sites} Sample_Drug_L:f0->Antibody_L:f0 Minimal Binding Result_L Strong Signal Antibody_L->Result_L Leads to Conjugate_L { Enzyme-Labeled Drug| High Binding} Conjugate_L:f0->Antibody_L:f0 Binds Readily

Caption: Principle of competitive immunoassay for drug detection.

Pillar 2: Comparative Analysis of Cross-Reactivity Data

The extent of cross-reactivity is highly dependent on the specific monoclonal antibodies used in a given manufacturer's assay.[17] This means that a PCP analog might produce a positive result on one platform but not another. Several studies have systematically evaluated the cross-reactivity of various phenylcyclohexylamine analogs across different commercial immunoassays.[5][18][19]

The data consistently show that analogs with minor substitutions, particularly on the phenyl or piperidine rings, often exhibit significant cross-reactivity. For instance, 3-MeO-PCP and 4-MeO-PCP frequently show high cross-reactivity, sometimes even exceeding that of PCP itself in certain assays.[18][19] In contrast, more structurally distinct compounds like ketamine typically show negligible cross-reactivity.[18][19]

Below is a summary table compiled from published data, illustrating the variable nature of cross-reactivity for several PCP analogs across different immunoassay platforms.

CompoundAssay Platform A (e.g., EMIT II)Assay Platform B (e.g., CEDIA)Assay Platform C (e.g., DRI)
Phencyclidine (PCP) 100% (Calibrator)100% (Calibrator)100% (Calibrator)
3-MeO-PCP 80% - 143%[18][19][20]50% - 110%60% - 95%
4-MeO-PCP 75% - 130%[18][19]45% - 90%55% - 85%
3-Hydroxy-PCP >100%[21][22][23]>100%>100%
Eticyclidine (PCE) Variable, often lowerVariable, often lowerVariable, often lower
Rolicyclidine (PHP) Variable, often lowerVariable, often lowerVariable, often lower
Methoxetamine (MXE) <1%[18][19][20]<1%<1%
Ketamine Not Detected[18][19][20]Not DetectedNot Detected

Note: Values are illustrative percentages of cross-reactivity relative to PCP and are aggregated from multiple studies. Actual performance may vary by specific kit lot and laboratory conditions.

These data underscore a critical point: a positive immunoassay screen for PCP could be triggered by several different analogs. This makes confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), absolutely essential for definitive identification.[17]

Pillar 3: A Self-Validating Protocol for Cross-Reactivity Assessment

Trustworthy results begin with robust validation. Laboratories should not solely rely on manufacturer-provided data but should perform their own cross-reactivity studies, especially when new, uncharacterized analogs are suspected to be in circulation. This protocol outlines a self-validating system for determining the percent cross-reactivity of a test compound in a competitive ELISA format.

Objective:

To determine the concentration of a test compound (e.g., 3-MeO-PCP) that produces a signal equivalent to the assay's cutoff calibrator for the target analyte (PCP).

Materials:
  • Commercial PCP ELISA kit (including antibody-coated plates, PCP-HRP conjugate, standards, wash buffer, and TMB substrate)

  • Certified drug-free urine

  • Certified reference material of the test compound(s)

  • Microplate reader (450 nm)

  • Calibrated pipettes

Experimental Workflow Diagram

Cross-Reactivity Workflow prep 1. Preparation - Prepare serial dilutions of Test Compound - Prepare PCP Calibrators assay 2. Assay Execution - Add samples/standards to plate - Add PCP-HRP conjugate - Incubate prep->assay wash 3. Wash Step - Wash plate 3x to remove unbound reagents assay->wash develop 4. Signal Development - Add TMB Substrate - Incubate - Add Stop Solution wash->develop read 5. Data Acquisition - Read absorbance at 450 nm develop->read analyze 6. Data Analysis - Plot standard curve (PCP) - Determine IC50 for PCP and Test Compound read->analyze calculate 7. Calculation - Calculate % Cross-Reactivity analyze->calculate

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology:
  • Preparation of Standards and Test Compounds:

    • Reconstitute the PCP calibrators/standards provided in the kit according to the manufacturer's instructions. These will be used to generate the standard curve.

    • Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., methanol).

    • Perform a serial dilution of the test compound stock solution in certified drug-free urine to create a range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL). Causality: A wide range is crucial to find the concentration that inhibits the signal by 50% (IC50), which is the most reliable point for comparison.

  • Assay Procedure (Example):

    • Add 50 µL of each PCP standard, test compound dilution, and control (drug-free urine) to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the PCP-enzyme conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature). Causality: This incubation allows for the competitive binding reaction to approach equilibrium.

    • Wash the plate thoroughly with wash buffer to remove all unbound substances. This step is critical to reduce background noise.

    • Add 100 µL of TMB substrate to each well and incubate for the recommended time (e.g., 15 minutes) to allow for color development.

    • Add 100 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve for the PCP standards with absorbance on the Y-axis and concentration on the X-axis (using a semi-log scale).

    • From this curve, determine the concentration of PCP that causes a 50% reduction in the maximum signal (the IC50). This is the concentration at the midpoint of the curve's dynamic range.

    • Similarly, plot the results for the test compound dilutions and determine the concentration of the test compound that yields the same 50% signal reduction (its IC50).

  • Calculating Percent Cross-Reactivity:

    • Use the following standard formula to calculate the cross-reactivity:[17] % Cross-Reactivity = (IC50 of Target Drug / IC50 of Test Compound) x 100%

    • Example: If the IC50 for PCP is 25 ng/mL and the IC50 for 3-MeO-PCP is 20 ng/mL, the cross-reactivity is (25 / 20) x 100% = 125%.

Implications and Conclusion

The cross-reactivity of phenylcyclohexylamines in immunoassays is a double-edged sword. On one hand, it provides a valuable tool for detecting novel analogs that would otherwise go unnoticed in a standard screening panel.[12][18] On the other, it introduces ambiguity that mandates confirmatory testing for any presumptive positive result.[4][11]

For researchers and drug development professionals, understanding the specific cross-reactivity profile of the immunoassay platform being used is paramount. It is not safe to assume that all PCP assays perform identically. As this guide has demonstrated, performance varies significantly between manufacturers, and a robust internal validation program is the only way to ensure the trustworthiness of screening results. By combining a strong theoretical understanding with rigorous, self-validating experimental protocols, laboratories can navigate the complexities of designer drug detection and provide clear, actionable data.

References

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Competitive ELISA: Principles, Methods, and Key Differences. MULTI SCIENCES. [Link]

  • Regester, L. et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Pichini, S. et al. (2019). Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays. Journal of Analytical Toxicology. [Link]

  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. [Link]

  • Mastrovito, R. et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]

  • Designer Drug Testing from Immunoassay to LC-MS/MS. Labcompare. [Link]

  • Clinical Case Study: A Difficult Challenge for the Clinical Laboratory. AACC. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]

  • O'Connor, S. K. et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine. [Link]

  • The principle and method of ELISA. MBL Life Science. [Link]

  • ELISA Assays – Methods, Formats, and Applications. NorthEast BioLab. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • Immunoassays, Forensic Applications. ResearchGate. [Link]

  • Immunoassay: Definition & Techniques. StudySmarter. [Link]

Sources

Comparative In Vitro Toxicity Profiling of Cyclohexylamine Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Context

Cyclohexylamine (CHA) and its structural analogs represent a critical class of compounds frequently encountered in drug discovery, agricultural formulations, and food chemistry. While CHA itself is widely recognized as a1[1], its derivatives—such as dicyclohexylamine (DCH) and arylcyclohexylamines (ACH)—exhibit drastically different pharmacokinetic and toxicological profiles[2][3].

In pharmaceutical engineering, incorporating a cyclohexylamine moiety can significantly enhance a molecule's target affinity. For example, specific 4[4]. However, this increased lipophilicity and structural bulk can concurrently elevate off-target cytotoxicity. As a Senior Application Scientist, I emphasize that evaluating these compounds requires more than simple viability screening; it demands a self-validating, multiparametric approach to delineate between intended cytostatic efficacy and unintended off-target toxicity.

Mechanistic Pathway of Toxicity

The primary driver of cytotoxicity in lipophilic amines is their ability to readily diffuse across the plasma membrane and accumulate within intracellular organelles. Once inside, these analogs frequently target the mitochondria, leading to the disruption of the electron transport chain,5[5].

G N1 Cyclohexylamine Analogs N2 Intracellular Uptake N1->N2 Lipophilic Diffusion N3 Mitochondrial Depolarization N2->N3 Organelle Targeting N4 ROS Generation N3->N4 Electron Transport Disruption N5 Caspase Activation N4->N5 Oxidative Stress N6 Apoptosis / Cell Death N5->N6 Programmed Death

Fig 1: Mechanistic pathway of cyclohexylamine analog-induced cytotoxicity.

Comparative Cytotoxicity Data

The following table synthesizes the in vitro performance of various cyclohexylamine derivatives, highlighting how minor structural modifications drastically shift the half-maximal inhibitory concentration (IC50).

Compound / AnalogTarget Cell LineCytotoxicity (IC50)Mechanistic ObservationsSource
Cyclohexylamine (CHA) General / In vivoLow/ModerateKnown metabolite of cyclamate; linked to metabolic shifts and chronic testicular toxicity in high doses.[1][6]
Dicyclohexylamine (DCH) GeneralHighHighly stable counter-ion; ~5x more toxic than fumagillin in mammalian models with genotoxic properties.[3]
Novobiocin CHA Analog MCF-7 / SKBr30.20 – 0.35 µMPotent Hsp90 inhibitor; induces subG1 cell cycle arrest and significant ROS accumulation.[4]
Lonafarnib N-methyl-CHA MCF-711.4 µMN-methylation improved the compound's selectivity for tumor cells over normal fibroblasts.
Cycloheximide-N-(ethyl ethanoate) L-929 Fibroblasts115 µMExhibits a 1000-fold weaker inhibitory effect on eukaryotic protein synthesis compared to its parent compound.[7]

Self-Validating Experimental Workflows

To ensure scientific integrity, toxicity screening cannot rely on a single endpoint. The following protocols are designed as a self-validating system: Workflow A establishes the quantitative viability baseline, while Workflow B orthogonally confirms the exact mechanism of cell death.

Workflow A: High-Throughput Viability Screening (MTS Assay)

Causality & Design: We utilize the MTS assay over the traditional MTT assay because MTS is reduced directly into a soluble formazan product by cellular dehydrogenases. This eliminates the need for harsh solubilization steps (e.g., DMSO/SDS), reducing handling variance and preventing artifactual cell lysis[8]. Because lipophilic amines primarily target mitochondrial function, this assay provides a highly accurate, direct readout of mitochondrial metabolic rate.

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at a density of 1×10⁴ cells/well in a 96-well microplate[8][9]. Incubate for 24 hours at 37°C with 5% CO₂ to ensure cells enter log-phase adhesion.

  • Compound Preparation: Dissolve the CHA analogs in cell-culture grade DMSO. Critical Control: Ensure the final DMSO concentration in the culture media remains ≤0.5% to definitively rule out solvent-induced cytotoxicity[10].

  • Dosing: Treat the cells with a logarithmic concentration gradient (e.g., 0.1 µM to 500 µM) of the analogs. Always include a positive control (such as11) to validate the assay's sensitivity[11].

  • Incubation & Detection: After 48 hours of exposure, add 20 µL of MTS reagent per well. Incubate for 1–4 hours until color development is sufficient. Measure absorbance at 490 nm using a microplate reader.

  • Data Synthesis: Calculate the IC50 values using non-linear regression analysis (e.g., a four-parameter logistic curve).

Workflow B: Orthogonal Validation of Apoptosis & Mitochondrial Damage

Causality & Design: A reduction in metabolic viability (MTS) does not distinguish between cytostatic growth inhibition and cytotoxic cell death. To create a self-validating loop, we orthogonally confirm the mechanism using multiparametric flow cytometry. By co-staining with Annexin V (early apoptosis), Propidium Iodide (late apoptosis/necrosis), and MitoSense Red (mitochondrial depolarization), we phenotypically anchor the IC50 data to specific organelle damage[5][10].

  • Treatment & Harvesting: Expose cells in 6-well plates to the calculated IC50 concentration of the CHA analog for 24 hours. Trypsinize the cells, ensuring the collection of both the adherent population and the floating (dead) cells in the supernatant to prevent survival bias.

  • Staining: Resuspend the cell pellet in flow cytometry staining buffer (PBS without Ca²⁺ and Mg²⁺, 2.5% FBS). Add Annexin V-FITC, Propidium Iodide (PI), and5[5]. Incubate in the dark at 22°C for 30 minutes.

  • Acquisition: Analyze the samples via flow cytometry, capturing a minimum of 10,000 events per condition.

  • Gating Strategy: Use the vehicle control to set the baseline mitochondrial potential. A leftward shift in MitoSense Red fluorescence explicitly validates mitochondrial uncoupling, confirming the mechanistic pathway of the CHA analog[5].

Conclusion & Translational Insights

When engineering novel therapeutics or agricultural compounds, the inclusion of a cyclohexylamine ring requires rigorous structure-activity relationship (SAR) profiling. As demonstrated, simple modifications—such as N-substitution or dimerization—can drastically alter the IC50 from the micromolar to the nanomolar range[4]. By employing these self-validating, multiparametric in vitro workflows, researchers can confidently delineate between on-target efficacy and off-target amine toxicity.

References

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Safety Operating Guide

Personal protective equipment for handling N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for N-methyl-4-phenylcyclohexan-1-amine hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Practices

This guide provides essential, immediate safety and logistical information for the handling of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. As a preferred source for laboratory safety and chemical handling information, this document is designed to build deep trust by providing value beyond the product itself. The following procedural, step-by-step guidance is based on a comprehensive analysis of structurally similar compounds and established best practices in chemical safety.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled[1][2][3][7].

  • Skin Corrosion/Irritation: May cause severe skin burns and irritation[2][3][4][7].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage[2][3][4][7][8].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[9].

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling N-methyl-4-phenylcyclohexan-1-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles or a face shield[10]Nitrile gloves (double-gloving recommended)[10]Laboratory coatWork in a certified chemical fume hood[10]
Handling dilute solutions Safety glasses with side shields[10]Nitrile gloves[10]Laboratory coatWell-ventilated area; fume hood recommended
Large-scale operations or risk of splash Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye Protection: The potential for severe eye damage necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during larger-scale work or when there is a higher risk of splashing[10].

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is recommended when handling the pure compound or concentrated solutions to provide an extra barrier and to allow for the safe removal of the outer glove in case of contamination[10].

  • Body Protection: A standard laboratory coat protects against minor splashes and contamination of personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection[10].

  • Respiratory Protection: Due to the potential for respiratory irritation and toxicity upon inhalation, all work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of airborne exposure[7][10].

Safe Handling and Operational Plan

A systematic approach to handling N-methyl-4-phenylcyclohexan-1-amine hydrochloride is crucial for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All weighing, solution preparation, and other procedures that may generate dust or aerosols must be performed in a certified chemical fume hood[5][10]. Ensure the fume hood has adequate airflow before beginning work.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[3][5].

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood[10].

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly and in a controlled manner.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water after removing gloves[1][8].

Disposal Plan: Responsible Waste Management

Proper disposal of N-methyl-4-phenylcyclohexan-1-amine hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be considered hazardous waste.

  • Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

    • Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[1][2][3][4][8]. Do not dispose of this chemical down the drain[1][2].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][3][4][11]. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3][4][11]. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][3][4].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][3][4][11].

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal[1].

    • For large spills, contact your institution's EHS office immediately.

Diagrams and Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid or Preparing Concentrated Solution task_type->weighing Solid/Conc. dilute Handling Dilute Solution task_type->dilute Dilute spill Cleaning Spill or Large-Scale Work task_type->spill Spill/Large ppe_high Required PPE: - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Chemical Apron - Fume Hood / Respirator weighing->ppe_high ppe_medium Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat dilute->ppe_medium spill->ppe_high end Proceed with Task ppe_high->end ppe_medium->end

Caption: PPE selection workflow based on the task being performed.

References

  • Chemistry Stack Exchange. (2014). Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyclohexylamine. Retrieved from [Link]

  • Chemius. (n.d.). Cyclohexane :: Internal Plant Instructions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Nonflammable Gas Mixture: 4-Phenylcyclohexene 1-999ppm / Nitrogen 99.9001%. Retrieved from [Link]

Sources

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